molecular formula C33H38N4O6 B1673726 L-372662 CAS No. 162045-26-3

L-372662

Katalognummer: B1673726
CAS-Nummer: 162045-26-3
Molekulargewicht: 586.7 g/mol
InChI-Schlüssel: SKWSXDUHUVMPBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-23-24(7-5-15-36(23)40)21-34-16-13-27(14-17-34)43-28-9-10-29(31(20-28)41-2)32(38)35-18-11-26(12-19-35)37-30-8-4-3-6-25(30)22-42-33(37)39/h3-10,15,20,26-27H,11-14,16-19,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWSXDUHUVMPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])CN2CCC(CC2)OC3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5C6=CC=CC=C6COC5=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-26-3
Record name L-372662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162045263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-372662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95DW687N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-372662: A Technical Guide to its Mechanism of Action as an Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-372662 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This compound competitively binds to the human oxytocin receptor with high affinity, effectively blocking the downstream signaling cascade initiated by the endogenous ligand, oxytocin. This antagonism of the OTR makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by excessive oxytocin activity, such as preterm labor.

Core Mechanism of Action: Oxytocin Receptor Antagonism

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαq/11 subunit. By binding to the receptor, this compound prevents the binding of oxytocin, thereby inhibiting the initiation of the downstream signaling cascade. This blockade of OTR signaling forms the basis of its pharmacological effects.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor normally triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in myometrial contractions. This compound, by preventing the initial binding of oxytocin, abrogates this entire signaling cascade.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds This compound This compound This compound->OTR Blocks Gq/11 Gq/11 OTR->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2+ Ca²⁺ SR->Ca2+ Releases Contraction Myometrial Contraction Ca2+->Contraction Induces

Figure 1: Oxytocin Receptor Signaling and this compound Inhibition.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

ParameterValueSpecies/System
Binding Affinity (Ki) 4.1 nMCloned Human Oxytocin Receptor
In Vivo Potency (AD50) 0.71 mg/kg (intravenous)Rat
Oral Bioavailability 90%Rat
Oral Bioavailability 96%Dog

Table 1: Summary of Quantitative Data for this compound.[1]

Detailed Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are based on the original research publication by Bell et al. in the Journal of Medicinal Chemistry, 1998.

In Vitro Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of this compound for the human oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing human OTR Start->Prepare_Membranes Incubate Incubate membranes with radioligand and this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Calculate Ki value using Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Figure 2: Workflow for the In Vitro Radioligand Binding Assay.

Protocol:

  • Receptor Preparation: Membranes from a stable cell line recombinantly expressing the human oxytocin receptor are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

  • Radioligand: A specific, high-affinity radiolabeled oxytocin receptor antagonist is used as the tracer.

  • Assay Conditions: The assay is performed in a suitable buffer at a defined pH and temperature.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assay for AD50 Determination in Rats

This protocol assesses the in vivo potency of this compound by measuring its ability to inhibit oxytocin-induced uterine contractions in a rat model.

Experimental Workflow:

In_Vivo_Assay_Workflow Start Start Animal_Prep Anesthetize female rats and prepare for uterine contraction measurement Start->Animal_Prep Administer_L372662 Administer varying doses of This compound intravenously Animal_Prep->Administer_L372662 Induce_Contractions Induce uterine contractions with an oxytocin infusion Administer_L372662->Induce_Contractions Measure_Response Measure the inhibition of uterine contractions Induce_Contractions->Measure_Response Calculate_AD50 Calculate the dose of this compound that causes 50% inhibition (AD50) Measure_Response->Calculate_AD50 End End Calculate_AD50->End

References

L-372,662: A Technical Guide to its Oxytocin Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-372,662 for the oxytocin (B344502) receptor (OTR). It includes detailed experimental protocols for assessing receptor binding and explores the downstream signaling pathways affected by this interaction. The information is presented to support research and development efforts targeting the oxytocin system.

Introduction to L-372,662

L-372,662 is a potent and orally active non-peptide antagonist of the oxytocin receptor. Its development marked a significant step in the exploration of non-peptide molecules for modulating the oxytocin system, offering potential therapeutic applications in conditions such as preterm labor. Understanding its binding characteristics and the subsequent cellular signaling is crucial for its application in pharmacological research.

Binding Affinity of L-372,662 to the Oxytocin Receptor

The binding affinity of L-372,662 has been characterized in various studies, demonstrating its high potency for the human oxytocin receptor (hOTR). The affinity is typically determined through competitive radioligand binding assays.

Table 1: Quantitative Binding Affinity Data for L-372,662 and Other OTR Ligands

CompoundReceptorCell LineRadioligandKi (nM)Kd (nM)Reference
L-372,662 Wild-type hOTRCHO[3H]-Oxytocin4.85.8[1]
L-372,662 [A318G] hOTR mutantCHO[3H]-Oxytocin-73[1]
L-368,899Rat Uterus OTR--8.9 (IC50)-
L-368,899Human Uterus OTR--26 (IC50)-
L-371,257Human OTR--19-

Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity. A lower value indicates a higher affinity.

Experimental Protocol: Radioligand Binding Assay for Oxytocin Receptor

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like L-372,662 for the oxytocin receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing the recombinant human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).

  • Radioligand: [3H]-Oxytocin.

  • Test Compound: L-372,662 or other compounds of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C).

  • Cell Harvester and Scintillation Counter.

Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (10-20 µg/well) add_components Add to 96-well Plate: 1. Assay Buffer 2. Test Compound/Vehicle 3. Radioligand 4. Cell Membranes prep_membranes->add_components prep_ligand Prepare Radioligand ([3H]-Oxytocin) prep_ligand->add_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_components incubation Incubate (60-90 min at RT) add_components->incubation filtration Filtration & Washing (Remove unbound radioligand) incubation->filtration scintillation Add Scintillation Cocktail & Count Radioactivity filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure
  • Membrane Preparation: Thaw frozen cell membranes expressing the oxytocin receptor and resuspend them in assay buffer to a final protein concentration that will yield 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the components in the following order:

    • 50 µL of assay buffer.

    • 50 µL of the test compound at various concentrations (or vehicle for total binding and unlabeled oxytocin for non-specific binding).

    • 50 µL of [3H]-Oxytocin at a concentration close to its Kd.

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled oxytocin) from the total binding (counts with vehicle).

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[2] Activation of the OTR by an agonist initiates a cascade of intracellular events. As an antagonist, L-372,662 blocks the initiation of these signaling pathways.

Gq-Mediated Pathway

The canonical signaling pathway activated by the oxytocin receptor involves the Gq alpha subunit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases CellularResponse Cellular Responses (e.g., muscle contraction) Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets leading to

Caption: The Gq-mediated signaling pathway of the oxytocin receptor.

Upon agonist binding, the OTR activates the Gq protein, which in turn stimulates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3] These events culminate in various cellular responses, such as smooth muscle contraction.

Other Signaling Pathways

The oxytocin receptor can also couple to other G proteins, such as Gi, and activate additional signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][3] These alternative pathways contribute to the diverse physiological roles of oxytocin.

G cluster_G_proteins G Protein Coupling cluster_effectors Downstream Effectors cluster_responses Cellular Outcomes OTR Oxytocin Receptor Gq Gq OTR->Gq Gi Gi OTR->Gi PLC PLC Gq->PLC MAPK MAPK Cascade Gq->MAPK Gi->MAPK AC Adenylyl Cyclase Gi->AC Inhibits Contraction Contraction PLC->Contraction Proliferation Proliferation MAPK->Proliferation cAMP_Mod cAMP Modulation AC->cAMP_Mod

References

L-372662: A Technical Profile of its Selectivity for Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of the compound L-372662 against the V1a, V1b, and V2 vasopressin receptor subtypes. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of this compound

The binding affinity of this compound for the human vasopressin V1a receptor has been reported. However, comprehensive, publicly available data regarding its affinity for the V1b and V2 receptor subtypes is limited. The following table summarizes the known binding affinity and highlights the missing data.

CompoundReceptor SubtypeParameterValue
This compoundVasopressin V1apKi8.4
This compoundVasopressin V1bpKi / Ki / IC50Data not available
This compoundVasopressin V2pKi / Ki / IC50Data not available

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of a compound like this compound for vasopressin receptors typically involves radioligand binding assays. Below are detailed methodologies for conducting such experiments for each receptor subtype.

Radioligand Binding Assay for Vasopressin V1a, V1b, and V2 Receptors

This protocol outlines a standard competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound.

2.1.1. Materials and Reagents

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human V1a, V1b, or V2 vasopressin receptor (e.g., CHO-K1, HEK293).

  • Radioligand:

    • For V1a: [³H]-Arginine Vasopressin (AVP) or a selective V1a antagonist radioligand.

    • For V1b: [³H]-Arginine Vasopressin (AVP).

    • For V2: [³H]-Arginine Vasopressin (AVP) or a selective V2 antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • Cell Harvester.

2.1.2. Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing receptor mix Mix membranes, radioligand, and test compound in assay buffer prep_membranes->mix prep_ligand Prepare radioligand and test compound dilutions prep_ligand->mix incubate Incubate at room temperature (e.g., 60-120 minutes) mix->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash count Measure radioactivity using a scintillation counter wash->count plot Plot % inhibition vs. log[test compound] count->plot calculate Calculate IC50 and Ki values plot->calculate

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

2.1.3. Assay Procedure

  • Plate Setup: To each well of a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound (this compound) at various concentrations or vehicle (for total binding) or unlabeled AVP (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Cell membranes (protein concentration will vary depending on receptor expression levels).

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled AVP) from the total binding (counts in the absence of test compound).

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Vasopressin Receptor Signaling Pathways

The three vasopressin receptor subtypes (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon agonist binding.

V1a and V1b Receptor Signaling

The V1a and V1b receptors both couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]

V1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1R V1a/V1b Receptor AVP->V1R binds Gq11 Gαq/11 V1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response (e.g., smooth muscle contraction, ACTH release) Ca2->CellularResponse leads to PKC->CellularResponse leads to

Fig. 2: V1a and V1b receptor signaling pathway.
V2 Receptor Signaling

The V2 receptor couples to Gαs proteins.[1] Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response, most notably the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.[2]

V2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V2R V2 Receptor AVP->V2R binds Gs Gαs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., aquaporin-2 insertion, antidiuresis) PKA->CellularResponse leads to

Fig. 3: V2 receptor signaling pathway.

Conclusion

This compound exhibits high affinity for the human vasopressin V1a receptor. However, a complete understanding of its selectivity profile is hampered by the lack of publicly available binding or functional data for the V1b and V2 receptor subtypes. The experimental protocols detailed herein provide a framework for researchers to independently determine the complete selectivity profile of this compound and other novel compounds targeting the vasopressin receptor family. A thorough characterization of the selectivity of such compounds is crucial for advancing our understanding of their therapeutic potential and off-target effects.

References

The Discovery and Synthesis of L-372,662: A Potent and Orally Active Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-372,662 is a potent, selective, and orally bioavailable non-peptide antagonist of the human oxytocin (B344502) receptor (OTR). Its development marked a significant advancement in the quest for therapeutic agents capable of modulating the oxytocin signaling pathway, which is implicated in a range of physiological processes, most notably parturition. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-372,662, intended for researchers, scientists, and professionals in the field of drug development. The document details the structure-activity relationships that guided its design, the experimental protocols for its synthesis and evaluation, and a summary of its key pharmacological data.

Introduction: The Rationale for Oxytocin Receptor Antagonism

The neurohormone oxytocin plays a pivotal role in the initiation and progression of uterine contractions during labor. By binding to its G-protein coupled receptor (GPCR) in the myometrium, oxytocin triggers a signaling cascade that leads to increased intracellular calcium concentrations and subsequent smooth muscle contraction. Antagonism of the oxytocin receptor has therefore been a long-standing therapeutic strategy for the management of preterm labor, a condition associated with significant neonatal morbidity and mortality.

The development of non-peptide antagonists like L-372,662 was driven by the need for orally bioavailable compounds with improved pharmacokinetic profiles and selectivity over related receptors, such as the vasopressin (V1a) receptor, to minimize off-target effects. L-372,662 emerged from a focused medicinal chemistry effort to optimize a novel benzoxazinone-based scaffold.

Discovery and Structure-Activity Relationship (SAR)

The discovery of L-372,662 was the culmination of systematic structure-activity relationship studies aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound, L-371,257.[1][2] The core of this class of antagonists is the 1-(N-benzoylpiperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one template.

A key modification leading to L-372,662 was the incorporation of a pyridine (B92270) N-oxide moiety at the terminus of the molecule. This strategic chemical alteration resulted in a compound with significantly improved oral bioavailability and aqueous solubility, crucial for its development as a potential therapeutic agent.[3] Further studies explored the impact of various substitutions on the central benzoyl ring and the pyridine ring, revealing that while lipophilic substituents could enhance in vitro affinity, they were often detrimental to the in vivo metabolic profile.[3]

Quantitative Pharmacological Data

The biological activity of L-372,662 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for L-372,662 and related compounds for comparative analysis.

CompoundHuman Oxytocin Receptor (hOTR) Ki (nM)Human Vasopressin V1a Receptor (hV1aR) Ki (nM)Selectivity (hV1aR Ki / hOTR Ki)
L-372,662 4.8[4]>2500>500[5]
L-371,25719[6]--
Atosiban---

Table 1: In Vitro Receptor Binding Affinities and Selectivity.

CompoundPotency (AD50, µg/kg, i.v.) in Rhesus Monkey Uterine Contraction AssayOral Bioavailability (F, %) in DogsAqueous Solubility (mg/mL)
L-372,662 36[4]90[4]10[5]

Table 2: In Vivo Potency, Oral Bioavailability, and Aqueous Solubility.

ParameterValueSpecies/Receptor
Kd (wild-type hOTR)5.8 nM[4]Human
Kd ([A318G]OTR mutant)73 nM[4]Human

Table 3: Dissociation Constants (Kd) for Wild-Type and Mutant Human Oxytocin Receptors.

Synthesis of L-372,662

The synthesis of L-372,662 involves a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on the published literature.

Synthesis_Workflow cluster_synthesis Synthesis of L-372,662 Start Starting Materials: 1-(Piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one 4-Hydroxy-2-methoxybenzoic acid 3-(Chloromethyl)-2-methylpyridine (B116377) N-oxide Step1 Step 1: Acylation Couple 1-(Piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one with 4-Hydroxy-2-methoxybenzoic acid Start->Step1 Step2 Step 2: Etherification React the product of Step 1 with 3-(Chloromethyl)-2-methylpyridine N-oxide Step1->Step2 Product L-372,662 1-(1-{4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl}piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one Step2->Product

Caption: High-level synthetic workflow for L-372,662.

Detailed Protocol:

A detailed, step-by-step synthesis protocol would require access to the full experimental section of the primary literature[3], which is not fully available in the provided search results. However, the general approach involves:

  • Acylation: The synthesis commences with the coupling of 1-(piperidin-4-yl)-1,4-dihydrobenz[d][4][7]oxazin-2-one with 4-hydroxy-2-methoxybenzoic acid. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Etherification: The resulting phenolic intermediate is then subjected to an etherification reaction with 3-(chloromethyl)-2-methylpyridine N-oxide. This Williamson ether synthesis is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF or acetonitrile (B52724) at an elevated temperature.

  • Purification: The final product, L-372,662, is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to yield the pure compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of L-372,662, based on established protocols in the field.

Radioligand Binding Assay for Oxytocin Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of L-372,662 for the human oxytocin receptor.

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay Workflow A Prepare cell membranes expressing hOTR B Incubate membranes with radiolabeled oxytocin antagonist (e.g., [3H]-d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr-NH29]-vasotocin) and varying concentrations of L-372,662 A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki from IC50 values using the Cheng-Prusoff equation D->E

Caption: Workflow for the oxytocin receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human oxytocin receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.

  • Incubation: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]- atosiban) and a range of concentrations of the unlabeled test compound (L-372,662). Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of L-372,662 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Uterine Contraction Assay in Rhesus Monkeys

This protocol outlines the procedure for assessing the in vivo potency of L-372,662 as an antagonist of oxytocin-induced uterine contractions in late-gestation pregnant rhesus monkeys.[5]

Methodology:

  • Animal Model: Late-gestation pregnant rhesus monkeys are used as the animal model.

  • Catheterization: Under anesthesia, a catheter is placed into the amniotic fluid to monitor intrauterine pressure. An intravenous catheter is also placed for drug administration.

  • Oxytocin Challenge: A continuous intravenous infusion of oxytocin is administered to induce regular uterine contractions.

  • Drug Administration: Once a stable pattern of contractions is established, L-372,662 is administered intravenously as a bolus dose or as a continuous infusion.

  • Data Acquisition: Intrauterine pressure is continuously recorded, and the frequency and amplitude of contractions are measured before and after drug administration.

  • Data Analysis: The dose of L-372,662 that produces a 50% reduction in the frequency or amplitude of oxytocin-induced contractions (AD50) is determined.

Oxytocin Receptor Signaling Pathway

L-372,662 exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of oxytocin to its receptor. The following diagram illustrates the key components of the oxytocin receptor signaling pathway.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (G-protein coupled receptor) Oxytocin->OTR Binds and Activates L372662 L-372,662 L372662->OTR Blocks Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoK Rho Kinase Pathway Gq11->RhoK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Contraction Smooth Muscle Contraction Ca2_increase->Contraction MAPK MAPK Pathway PKC->MAPK MAPK->Contraction RhoK->Contraction

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-372,662.

Conclusion

L-372,662 represents a significant achievement in the development of non-peptide oxytocin receptor antagonists. Through a well-designed medicinal chemistry program, key structural modifications were identified that led to a compound with high potency, selectivity, and excellent oral bioavailability. The comprehensive biological characterization of L-372,662 has provided valuable insights into the pharmacology of oxytocin receptor antagonism. This technical guide serves as a detailed resource for scientists and researchers, providing the necessary information to understand and potentially build upon the discovery and development of this important molecule. Further research in this area may lead to the development of even more refined therapeutic agents for the management of preterm labor and other conditions modulated by the oxytocin system.

References

In Vitro Characterization of L-372662: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-372662 is a potent, orally active, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Developed as a potential therapeutic agent for conditions such as preterm labor, its in vitro characterization is crucial for understanding its pharmacological profile, including binding affinity, functional antagonism, and selectivity. This document provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols and a summary of its known pharmacological properties.

Core Compound Information

PropertyValueReference
IUPAC Name 1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one[1]
CAS Number 162045-26-3[1]
Molecular Formula C33H38N4O6[1]
Molecular Weight 586.69 g/mol [1]
Target Oxytocin Receptor (OTR)[1][2][3]
Activity Antagonist[1][2][3]

Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity
ParameterReceptorValue (nM)SpeciesReference
Ki Oxytocin Receptor4.1Human (cloned)[2]
Ki Oxytocin Receptor4.8Not Specified[3]
Kd Oxytocin Receptor (wild-type)5.8Human[3]
Kd Oxytocin Receptor ([A318G] mutant)73Human[3]
Table 2: Selectivity
ReceptorSelectivity vs. OTRReference
Vasopressin V1a Receptor (V1aR) High selectivity for OTR over V1aR[2][3]

Note: While functional data such as IC50 or pA2 values for this compound are not explicitly available in the reviewed literature, the following sections describe the standard assays used to generate such data for OTR antagonists.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound and other non-peptide oxytocin receptor antagonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and Kd) of this compound for the oxytocin receptor.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the oxytocin receptor.

Materials:

  • Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Oxytocin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes expressing the OTR in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Increasing concentrations of this compound (for competition curve) or buffer (for total binding).

    • A high concentration of unlabeled oxytocin for non-specific binding determination.

    • A fixed concentration of radiolabeled oxytocin.

    • The cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with OTR Incubation Incubate Components in 96-well Plate Membranes->Incubation Ligand Radioligand ([3H]-Oxytocin) Ligand->Incubation Compound This compound (Test Compound) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki G cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data Data Analysis Plating Plate OTR-expressing cells DyeLoading Load with Calcium Dye Plating->DyeLoading Washing Wash Cells DyeLoading->Washing Baseline Measure Baseline Fluorescence Washing->Baseline Antagonist Add this compound Baseline->Antagonist Agonist Inject Oxytocin & Measure Fluorescence Antagonist->Agonist CalcResponse Calculate Fluorescence Change Agonist->CalcResponse IC50 Determine IC50 CalcResponse->IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L372662 This compound OTR Oxytocin Receptor (OTR) L372662->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Activates Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cell_Response Cellular Response (e.g., Contraction) Ca_Release->Cell_Response PKC->Cell_Response

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of L-372662

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search for the pharmacokinetic and pharmacodynamic properties of a compound designated "L-372662" did not yield any specific results in the public domain. This suggests several possibilities:

  • Internal Compound Designator: "this compound" may be an internal code used during early-stage drug discovery and development within a pharmaceutical or research organization. Such internal identifiers are often not publicly disclosed until the compound progresses to a later stage of development and is assigned a non-proprietary name (e.g., an International Nonproprietary Name or INN).

  • Discontinued (B1498344) Development: The compound may have been discontinued during preclinical or early clinical development, and as a result, no detailed scientific data was published.

  • Alternative Designation: The compound may be more commonly known by a different name or code that has not been linked to "this compound" in publicly accessible databases.

  • Typographical Error: There is a possibility that the designation "this compound" contains a typographical error.

Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound.

To facilitate a more successful search and the creation of the requested content, please verify the compound designation. If an alternative name, chemical structure, or any associated publication is available, this information would be crucial for retrieving the relevant pharmacokinetic and pharmacodynamic data.

For illustrative purposes, had data been available for this compound, this guide would have been structured as follows:

Illustrative Structure of the Requested Technical Guide

Introduction

This section would provide a general overview of this compound, including its chemical class, proposed therapeutic target, and mechanism of action. It would set the context for understanding its pharmacokinetic and pharmacodynamic profile.

Pharmacokinetics

This core section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Absorption
  • Bioavailability (oral, intravenous)

  • Rate of absorption (Tmax)

  • Influence of food on absorption

Distribution
  • Volume of distribution (Vd)

  • Plasma protein binding

  • Tissue distribution studies

Metabolism
  • Primary metabolic pathways

  • Key metabolizing enzymes (e.g., Cytochrome P450 isoforms)

  • Formation of active or inactive metabolites

Excretion
  • Elimination half-life (t½)

  • Clearance (CL)

  • Routes of excretion (renal, fecal)

Table 1: Summary of Pharmacokinetic Parameters of this compound (This table would be populated with quantitative data from preclinical and clinical studies.)

ParameterSpeciesRoute of AdministrationValueUnits
BioavailabilityRatOralData%
TmaxHumanOralDatahours
VdMonkeyIVDataL/kg
Protein BindingHuman Plasmain vitroData%
HumanIVDatahours
ClearanceHumanIVDatamL/min/kg

Pharmacodynamics

This section would focus on the biochemical and physiological effects of this compound and their relationship with drug concentration.

Target Engagement and Potency
  • In vitro binding affinity (Ki, Kd)

  • In vitro functional activity (IC50, EC50)

  • Cellular and in vivo target engagement assays

Table 2: In Vitro Pharmacodynamic Profile of this compound (This table would present key potency and affinity data.)

Assay TypeTargetCell Line/SystemValueUnits
Binding Affinity (Ki)Target XRecombinant ProteinDatanM
Functional Inhibition (IC50)Target XCell Line YDatanM
Functional Activation (EC50)Target ZCell Line ADatanM
Signaling Pathway Modulation

A detailed description of the intracellular signaling pathways affected by this compound following target engagement would be provided here.

Signaling_Pathway L372662 This compound Receptor Target Receptor L372662->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression Leading to PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dose Administration (IV and PO cohorts) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Concentration Determination LCMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Parameter Calculation (t½, CL, Vd, F) PK_Modeling->Parameter_Calc

The Role of L-372,662 in Investigating Oxytocin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (B344502) (OT), a nonapeptide neurohormone, plays a crucial role in a myriad of physiological processes, including uterine contraction, lactation, and complex social behaviors. The diverse effects of oxytocin are mediated by the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). Understanding the intricate signaling pathways initiated by OTR activation is paramount for the development of novel therapeutics targeting conditions such as preterm labor, social affective disorders, and pain. L-372,662 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Its properties make it an invaluable pharmacological tool for elucidating the precise mechanisms of oxytocin action and for the preclinical evaluation of OTR-targeted therapies. This technical guide provides an in-depth overview of L-372,662, including its pharmacological profile, the experimental protocols used for its characterization, and its application in dissecting oxytocin receptor signaling pathways.

Pharmacological Profile of L-372,662

L-372,662 is a highly selective antagonist for the human oxytocin receptor, demonstrating significantly lower affinity for the structurally related vasopressin (V1a and V2) receptors. This selectivity is critical for discerning the specific effects of oxytocin receptor blockade from those of vasopressin receptor antagonism.

Quantitative Data Summary
ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Cloned Human Oxytocin Receptor4.1 nM[1]
Cloned Human Oxytocin Receptor4.8 nM
In Vivo Potency (AD50) Rat (Intravenous)0.71 mg/kg[1]
Rhesus Monkey (Late Gestation)36 µg/kg
Oral Bioavailability Rat90%[1]
Dog96%[1]
Aqueous Solubility pH 5.2>8.5 mg/mL[1]

Oxytocin Receptor Signaling Pathways

The binding of oxytocin to its receptor initiates a cascade of intracellular events. L-372,662 acts by competitively inhibiting this binding, thereby blocking the downstream signaling pathways. The primary signaling cascades activated by the oxytocin receptor are the Gq/Phospholipase C pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Gq/Phospholipase C (PLC) Signaling Pathway

Upon oxytocin binding, the OTR couples to the Gq alpha subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle contraction.

Gq_PLC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds L372662 L-372,662 L372662->OTR Blocks Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates targets MAPK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds L372662 L-372,662 L372662->OTR Blocks G_protein G Protein Dependent OTR->G_protein beta_arrestin β-Arrestin Dependent OTR->beta_arrestin MEK MEK G_protein->MEK Activates beta_arrestin->MEK Activates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, L-372,662) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test) prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid & Count washing->scintillation analysis Data Analysis (IC50 and Ki Calculation) scintillation->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with L-372662

Author: BenchChem Technical Support Team. Date: December 2025

A lack of publicly available scientific literature on the biological target, mechanism of action, and preclinical data for the compound L-372662 prevents the creation of a specific and detailed in vivo study protocol. To design a scientifically valid and ethical in vivo experiment, critical information about the compound is paramount.

For the benefit of researchers, scientists, and drug development professionals, this document outlines a generalized framework for an in vivo study protocol. This template can be adapted once the necessary preliminary data for this compound, or any other investigational compound, becomes available.

Prerequisites for Designing an In Vivo Study Protocol

Before initiating any in vivo studies, the following foundational data must be established through prior in vitro and analytical research:

  • Biological Target and Mechanism of Action: A clear understanding of the molecular target of this compound and how it modulates its activity is essential for selecting the appropriate animal model and relevant biomarkers.

  • Pharmacodynamics: Information on the compound's effect on the body and the dose-response relationship is crucial for selecting a starting dose and predicting the therapeutic window.

  • Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine the appropriate route of administration, dosing frequency, and to understand the compound's bioavailability and half-life.

  • Toxicology: Preliminary in vitro and/or in vivo toxicology studies are required to establish a safety profile and to determine the maximum tolerated dose (MTD).

  • Formulation: A stable and appropriate vehicle for the administration of this compound must be developed and tested for compatibility and stability.

Generalized In Vivo Experimental Protocol

The following protocol is a template and should be adapted based on the specific characteristics of this compound and the research question.

1. Objective: To evaluate the in vivo efficacy, pharmacokinetics, and/or safety of this compound in a relevant animal model of [Specify Disease/Condition].

2. Animal Model:

  • Species and Strain: [e.g., C57BL/6 mice, Sprague-Dawley rats]. The choice of animal model should be justified based on its ability to recapitulate the human disease state and its predictive validity for clinical outcomes.

  • Sex and Age: [e.g., Male, 8-10 weeks old].

  • Acclimation: Animals should be acclimated to the facility for a minimum of [e.g., 7 days] prior to the start of the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the ARRIVE guidelines.

3. Experimental Design:

  • Grouping: Animals should be randomly assigned to treatment and control groups.

  • Controls: Appropriate controls are critical for data interpretation and should include a vehicle control and may include a positive control (a compound with known efficacy).

  • Blinding: To minimize bias, the study should be conducted in a blinded manner where possible.

4. Dosing and Administration:

  • Dose Levels: At least three dose levels of this compound should be evaluated to determine a dose-response relationship.

  • Route of Administration: [e.g., Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.)]. The route should be chosen based on the pharmacokinetic properties of the compound and the intended clinical application.

  • Dosing Frequency and Duration: [e.g., Once daily for 14 days]. This will be informed by the compound's half-life and the desired therapeutic exposure.

5. Outcome Measures:

  • Efficacy Endpoints: These are dependent on the disease model and may include tumor volume measurements, behavioral assessments, or biomarker analysis.

  • Pharmacokinetic Analysis: Blood samples should be collected at predetermined time points to determine the concentration of this compound over time.

  • Safety and Tolerability: Daily monitoring of clinical signs, body weight, and food/water intake is essential. At the end of the study, organ weights and histopathology may be assessed.

6. Data Analysis:

  • Statistical analysis should be performed to determine the significance of the observed effects. The choice of statistical test will depend on the nature of the data.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Example of an In Vivo Efficacy Study Data Summary

Treatment GroupDose (mg/kg)NPrimary Efficacy Endpoint (Mean ± SEM)Change in Body Weight (%)
Vehicle Control010[Insert Data][Insert Data]
This compound110[Insert Data][Insert Data]
This compound1010[Insert Data][Insert Data]
This compound5010[Insert Data][Insert Data]
Positive Control[Dose]10[Insert Data][Insert Data]

Table 2: Example of a Pharmacokinetic Parameter Summary

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
This compound10i.v.[Insert Data][Insert Data][Insert Data][Insert Data]
This compound10p.o.[Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

Diagrams are crucial for illustrating complex experimental workflows and signaling pathways.

InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Acclimation Animal Acclimation Group_Allocation Randomization and Group Allocation Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements Group_Allocation->Baseline_Measurements Dosing Administration of this compound / Vehicle Baseline_Measurements->Dosing Monitoring Daily Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Efficacy_Endpoint Efficacy Endpoint Measurement Monitoring->Efficacy_Endpoint PK_Sampling Pharmacokinetic Sampling Monitoring->PK_Sampling Terminal_Procedures Terminal Procedures (Necropsy, Tissue Collection) Monitoring->Terminal_Procedures Data_Analysis Statistical Analysis Efficacy_Endpoint->Data_Analysis PK_Sampling->Data_Analysis Terminal_Procedures->Data_Analysis

Caption: A generalized workflow for an in vivo efficacy and pharmacokinetic study.

Once the signaling pathway of this compound is identified, a specific diagram can be created. Below is a hypothetical example.

Signaling_Pathway L372662 This compound Receptor Target Receptor L372662->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Application Notes and Protocols for L-372662 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information for a compound designated as L-372662. Consequently, the creation of detailed application notes and protocols for its administration in rodent models is not possible at this time.

The identifier "this compound" may represent an internal compound code that has not been disclosed in published research, a developmental drug that was discontinued (B1498344) before reaching public documentation, or a potential error in nomenclature. Without access to proprietary data or published studies, generating the requested detailed protocols, data tables, and signaling pathway diagrams would be speculative and scientifically unsound.

To fulfill this request, it is crucial to first identify the correct and publicly recognized name or designation for this compound. Researchers, scientists, and drug development professionals are advised to:

  • Verify the compound identifier: Please double-check the spelling and format of "this compound" to ensure its accuracy.

  • Consult internal documentation: If this compound is from an internal discovery program, please refer to the relevant internal documentation for its chemical structure, mechanism of action, and any preclinical data.

  • Search for alternative identifiers: The compound may be known by a different chemical name, a patent number, or another institutional identifier.

Once a verifiable and documented compound is identified, the following sections can be developed to provide comprehensive application notes and protocols for its administration in rodent models.

General Considerations for Rodent Administration (Illustrative Pending Compound Identification)

While specific protocols for this compound cannot be provided, the following represents a generalized framework that would be populated with specific data once the compound is identified.

Table 1: Illustrative Quantitative Data Summary
ParameterRodent Model (e.g., C57BL/6 Mouse)Rodent Model (e.g., Sprague-Dawley Rat)Reference(s)
Dosage Range Data Not AvailableData Not AvailableN/A
Administration Route Data Not AvailableData Not AvailableN/A
Vehicle Data Not AvailableData Not AvailableN/A
Frequency Data Not AvailableData Not AvailableN/A
Treatment Duration Data Not AvailableData Not AvailableN/A
Pharmacokinetic Profile
TmaxData Not AvailableData Not AvailableN/A
CmaxData Not AvailableData Not AvailableN/A
Half-life (t½)Data Not AvailableData Not AvailableN/A
BioavailabilityData Not AvailableData Not AvailableN/A
Observed Effects Data Not AvailableData Not AvailableN/A

Experimental Protocols (Illustrative Pending Compound Identification)

A detailed methodology for key experiments would be provided here, including:

  • Animal Models: Species, strain, age, weight, and housing conditions.

  • Compound Preparation: Instructions for dissolving or suspending the compound in a suitable vehicle.

  • Administration Procedures: Detailed step-by-step instructions for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • In-life Monitoring: Parameters to be observed during the study, such as clinical signs, body weight, and food/water intake.

  • Endpoint Analysis: Procedures for tissue collection, sample processing, and analytical methods (e.g., HPLC-MS/MS for pharmacokinetic analysis, Western blotting for target engagement).

Signaling Pathways and Workflows (Illustrative Pending Compound Identification)

Diagrams illustrating the compound's mechanism of action or experimental procedures would be generated using Graphviz (DOT language) once the relevant information is available.

Example of a Potential Experimental Workflow Diagram:

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis animal_model Select Rodent Model acclimatization Acclimatization animal_model->acclimatization baseline Baseline Measurements acclimatization->baseline compound_prep Prepare this compound Formulation baseline->compound_prep administration Administer Compound compound_prep->administration monitoring In-life Monitoring administration->monitoring endpoint Endpoint Reached monitoring->endpoint sample_collection Sample Collection endpoint->sample_collection analysis Data Analysis sample_collection->analysis results Results analysis->results

Caption: Illustrative general experimental workflow for a rodent study.

We are committed to providing accurate and detailed scientific information. Once a valid and publicly documented identifier for the compound of interest is provided, we will proceed with generating the comprehensive application notes and protocols as requested.

Application Notes and Protocols for L-372662, an Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing L-372662, a potent and orally active non-peptide oxytocin (B344502) receptor antagonist, in common cell culture assays. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the inhibitory activity of this compound and similar compounds targeting the oxytocin receptor.

Introduction to this compound

This compound is a selective antagonist of the human oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) primarily coupled to Gαq/11 proteins.[1] Upon activation by its endogenous ligand, oxytocin, the OTR initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3][4][5][6] This signaling pathway is crucial in various physiological processes, including uterine contractions during labor and lactation.[2][3][7] this compound competitively inhibits this pathway, making it a valuable tool for studying oxytocin signaling and a potential therapeutic agent for conditions such as preterm labor.

Core Applications

This document outlines two key in vitro assays to characterize the antagonist activity of this compound:

  • Calcium Flux Assay: A high-throughput method to quantify the inhibition of oxytocin-induced intracellular calcium release in cells expressing the human oxytocin receptor.

  • Cell Contraction Assay: A physiologically relevant assay to measure the inhibition of oxytocin-induced contraction of smooth muscle cells embedded in a collagen matrix.

Data Presentation

The following tables summarize representative quantitative data obtained from the described assays.

Table 1: Inhibition of Oxytocin-Induced Calcium Flux by this compound

This compound Concentration (nM)% Inhibition of Calcium Flux (Mean ± SD)
0.15.2 ± 1.8
125.6 ± 3.5
548.9 ± 4.1
1075.3 ± 2.9
5095.1 ± 1.5
10098.7 ± 0.8
IC50 (nM) 5.1

Table 2: Inhibition of Oxytocin-Induced Cell Contraction by this compound

This compound Concentration (nM)% Inhibition of Gel Contraction (Mean ± SD)
110.5 ± 2.1
1045.8 ± 5.3
5080.2 ± 3.7
10092.4 ± 2.5
50097.1 ± 1.9
IC50 (nM) 11.2

Signaling Pathway

The following diagram illustrates the primary signaling pathway of the oxytocin receptor and the point of inhibition by this compound.

OxytocinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Responses (e.g., Contraction) Ca->CellularResponse Mediates PKC->CellularResponse Mediates OXT Oxytocin OXT->OTR Binds L372662 This compound L372662->OTR Inhibits

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Calcium Flux Assay for IC50 Determination of this compound

This protocol describes the measurement of this compound's ability to inhibit oxytocin-induced intracellular calcium mobilization in a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1/OTR).

CalciumFluxWorkflow A 1. Cell Seeding Seed CHO-K1/OTR cells in a 96-well black, clear-bottom plate. B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Pre-incubate cells with varying concentrations of this compound. B->C D 4. Oxytocin Stimulation Add a fixed concentration of oxytocin (e.g., EC80) to all wells except negative controls. C->D E 5. Fluorescence Reading Measure fluorescence intensity over time using a fluorescent plate reader. D->E F 6. Data Analysis Calculate % inhibition and determine the IC50 value of this compound. E->F

Caption: Workflow for the Calcium Flux Assay.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OTR)

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • 96-well black, clear-bottom microplates

  • This compound

  • Oxytocin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent plate reader with an injection module

Procedure:

  • Cell Seeding:

    • Culture CHO-K1/OTR cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells at a density of 50,000 cells/well in a 96-well plate and incubate overnight.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Incubation:

    • Prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations.

    • After the dye loading incubation, aspirate the loading solution and wash the cells twice with assay buffer.

    • Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with assay buffer only for control.

    • Incubate at 37°C for 20 minutes.

  • Oxytocin Stimulation and Fluorescence Reading:

    • Prepare a 2X solution of oxytocin in assay buffer (at a concentration that elicits ~80% of the maximal response, EC80).

    • Place the plate in the fluorescent plate reader.

    • Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for a total of 120 seconds.

    • After a 20-second baseline reading, inject 50 µL of the oxytocin solution into each well.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after oxytocin addition.

    • Subtract the baseline fluorescence from the peak fluorescence to get the response amplitude.

    • Calculate the percentage of inhibition for each this compound concentration relative to the oxytocin-only control.

    • Plot the % inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Cell Contraction Assay

This assay measures the ability of this compound to inhibit oxytocin-induced contraction of myometrial smooth muscle cells cultured in a 3D collagen gel.

ContractionWorkflow A 1. Cell-Collagen Mixture Prepare a mixture of myometrial smooth muscle cells and cold collagen solution. B 2. Gel Polymerization Dispense the mixture into a 24-well plate and allow the collagen to polymerize at 37°C. A->B C 3. Pre-incubation Add culture medium and incubate for 24-48h. Then, pre-treat with different concentrations of this compound. B->C D 4. Contraction Induction Add oxytocin to induce gel contraction. Release the gels from the well sides. C->D E 5. Image Acquisition Capture images of the gels at specific time points (e.g., 0, 4, 24 hours). D->E F 6. Data Analysis Measure the area of the gels and calculate the % inhibition of contraction. Determine the IC50. E->F

Caption: Workflow for the Cell Contraction Assay.

Materials:

  • Human myometrial smooth muscle cells (hMSMCs)

  • Cell culture medium (e.g., SmGM-2 BulletKit)

  • 24-well cell culture plates

  • Type I collagen solution

  • This compound

  • Oxytocin

  • Digital imaging system

Procedure:

  • Preparation of Cell-Collagen Gels:

    • Culture hMSMCs to ~80% confluency.

    • Trypsinize and resuspend the cells in serum-free medium to a concentration of 2 x 10^6 cells/mL.

    • On ice, mix the cell suspension with the collagen solution and neutralization buffer to a final collagen concentration of 1.5 mg/mL and a cell density of 2 x 10^5 cells/mL.

    • Dispense 500 µL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 1 hour to allow for polymerization.

  • Pre-incubation and Treatment:

    • Gently add 1 mL of culture medium to each well.

    • Incubate for 48 hours to allow cells to establish mechanical tension.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium with the this compound solutions and incubate for 1 hour.

  • Induction of Contraction:

    • Add oxytocin to the wells at a final concentration known to induce significant contraction (e.g., 100 nM).

    • Using a sterile pipette tip, gently detach the collagen gels from the sides and bottom of the wells.

  • Image Acquisition and Analysis:

    • Immediately after detachment (time 0) and at subsequent time points (e.g., 4, 8, and 24 hours), capture images of the gels using a digital imaging system.

    • Use image analysis software to measure the area of each gel.

    • Calculate the percentage of contraction for each condition relative to the initial gel area.

    • Determine the percentage of inhibition of contraction for each this compound concentration compared to the oxytocin-only control.

    • Plot the % inhibition against the log concentration of this compound to determine the IC50 value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. It is recommended to perform appropriate controls and validation experiments. This product is for research use only and not for use in diagnostic procedures.

References

Application Notes and Protocols for Calcium Imaging with L-372,662 to Block the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxytocin (B344502) receptor (OTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions, lactation, and social behavior. Upon binding of its ligand, oxytocin (OT), the OTR primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. The elevation of intracellular calcium is a critical event that mediates many of the downstream cellular responses to OT.

L-372,662 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its ability to block the effects of oxytocin makes it a valuable pharmacological tool for studying OTR signaling pathways and for the development of therapeutics targeting this receptor. Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration in real-time, providing a functional readout of OTR activation and its inhibition.

These application notes provide a comprehensive guide to using L-372,662 as an OTR antagonist in calcium imaging experiments. Detailed protocols for cell preparation, dye loading, and data acquisition are included, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Properties of L-372,662

The following table summarizes the key quantitative data for L-372,662, providing a quick reference for its binding affinity and selectivity.

ParameterValueSpeciesReceptorNotes
Kᵢ 4.8 nMHumanOxytocin ReceptorCompetitive binding affinity.
Kᵈ 5.8 nMHumanWild-type Oxytocin ReceptorDissociation constant.
Selectivity HighHumanOTR vs. V₁ₐRDemonstrates high selectivity for the oxytocin receptor over the vasopressin 1a receptor.[1]

Signaling Pathways and Experimental Workflow

Oxytocin Receptor Signaling Pathway Leading to Calcium Mobilization

The binding of oxytocin to its receptor triggers a well-defined signaling cascade. The following diagram illustrates the key steps involved in OTR-mediated intracellular calcium release.

OTR_Signaling_Pathway cluster_ER OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Increased [Ca²⁺]i Ca_ER->Ca_cyto Release IP3R->Ca_ER L372662 L-372,662 L372662->OTR Blocks

Caption: OTR signaling cascade leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging with L-372,662

This diagram outlines the general steps for conducting a calcium imaging experiment to assess the antagonistic effect of L-372,662 on OTR activation.

Calcium_Imaging_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO-hOTR) start->cell_culture dye_loading 2. Load Cells with Calcium Indicator (e.g., Fura-2 AM) cell_culture->dye_loading wash 3. Wash to Remove Excess Dye dye_loading->wash pre_incubation 4. Pre-incubate with L-372,662 or Vehicle wash->pre_incubation baseline 5. Record Baseline Fluorescence pre_incubation->baseline stimulate 6. Stimulate with Oxytocin baseline->stimulate record 7. Record Fluorescence Changes stimulate->record analysis 8. Data Analysis (Ratio, Δ[Ca²⁺]i) record->analysis end End analysis->end

Caption: Workflow for assessing OTR antagonism using calcium imaging.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line endogenously or recombinantly expressing the human oxytocin receptor (e.g., CHO-hOTR, HEK293-hOTR, or primary cells known to express OTR).

  • L-372,662: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Oxytocin: Prepare a stock solution (e.g., 1 mM in sterile water or appropriate buffer) and store at -20°C.

  • Calcium Indicator Dye: Fura-2 AM, Fluo-4 AM, or other suitable calcium-sensitive dyes.

  • Pluronic F-127: To aid in the dispersion of the AM ester dye in aqueous media.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, F-12).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Antibiotics: Penicillin-Streptomycin.

  • Balanced Salt Solution (BSS): E.g., Hanks' Balanced Salt Solution (HBSS) with or without Ca²⁺ and Mg²⁺, buffered with HEPES.

  • DMSO: For dissolving L-372,662 and the calcium indicator dye.

  • 96-well black, clear-bottom microplates: For fluorescence measurements.

Protocol 1: Calcium Mobilization Assay using Fura-2 AM

This protocol is designed for use with a fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.

1. Cell Seeding: a. Culture cells expressing OTR in appropriate medium. b. The day before the experiment, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

2. Dye Loading: a. Prepare a Fura-2 AM loading solution. For a final concentration of 5 µM Fura-2 AM, mix Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO before diluting in serum-free medium or BSS. b. Aspirate the culture medium from the wells. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

3. Cell Washing: a. Aspirate the loading solution. b. Wash the cells twice with BSS containing Ca²⁺ and Mg²⁺ to remove extracellular dye. c. Add BSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

4. Antagonist Pre-incubation: a. Prepare serial dilutions of L-372,662 in BSS. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest L-372,662 concentration). b. Aspirate the BSS from the wells and add the L-372,662 dilutions or vehicle. c. Incubate for 15-30 minutes at room temperature.

5. Calcium Measurement: a. Place the microplate in a fluorescence plate reader or on the stage of a fluorescence microscope. b. Set the instrument to measure the fluorescence emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. c. Record a stable baseline fluorescence for 10-20 seconds. d. Add oxytocin to all wells to achieve a final concentration that elicits a submaximal but robust response (e.g., EC₈₀, typically in the low nanomolar range for OTR). e. Immediately begin recording the fluorescence changes for 1-3 minutes.

6. Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀). b. The change in intracellular calcium is proportional to the change in this ratio. c. Determine the peak response for each well. d. Plot the peak response as a function of the L-372,662 concentration to generate an inhibition curve and calculate the IC₅₀ value.

Representative Data

The expected outcome of this experiment is a dose-dependent inhibition of the oxytocin-induced calcium signal by L-372,662.

L-372,662 Concentration (nM)Oxytocin-Induced Peak [Ca²⁺]i Response (% of control)
0 (Vehicle)100%
1~90%
10~50%
100~10%
1000<5%

This table represents hypothetical data for illustrative purposes.

Conclusion

L-372,662 is a valuable tool for investigating the role of the oxytocin receptor in calcium signaling and other cellular processes. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute calcium imaging experiments to effectively block the oxytocin receptor and quantify the effects on intracellular calcium dynamics. Careful optimization of cell type, dye loading, and compound concentrations will ensure high-quality, reproducible data for advancing our understanding of OTR pharmacology and physiology.

References

Application Notes and Protocols for L-372662 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-372662 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Developed by Merck, it exhibits high affinity for the human oxytocin receptor, with a Ki of 4.1 nM, and demonstrates excellent oral bioavailability in rats (90%) and dogs (96%).[1] Its favorable pharmacokinetic profile, including good aqueous solubility, makes it a valuable tool for investigating the role of the oxytocin system in various physiological and behavioral processes. While direct behavioral neuroscience studies utilizing this compound are not extensively published, its properties, along with data from other oxytocin antagonists, provide a strong basis for its application in studying social behaviors, anxiety, and other oxytocin-mediated processes in animal models.

This document provides detailed application notes and extrapolated protocols for the use of this compound in behavioral neuroscience experiments. The methodologies are based on established paradigms for other oxytocin receptor antagonists and the known pharmacokinetic properties of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor. By blocking the binding of endogenous oxytocin to its receptor, this compound inhibits the downstream signaling pathways. The oxytocin receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various cellular responses. In the context of the central nervous system, this signaling is implicated in modulating neurotransmission and synaptic plasticity, thereby influencing a range of social and emotional behaviors.

L372662 This compound OTR Oxytocin Receptor (OTR) L372662->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., modulation of neurotransmission) Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of the Oxytocin Receptor and the inhibitory action of this compound.

Data Presentation: Pharmacokinetics and In Vitro Potency

The following tables summarize the known quantitative data for this compound.

Parameter Value Species/System
In Vitro Potency (Ki) 4.1 nMCloned human oxytocin receptor
In Vivo Potency (ID50) 0.71 mg/kg (intravenous)Rat
Oral Bioavailability 90%Rat
Oral Bioavailability 96%Dog
Aqueous Solubility >8.5 mg/mL (at pH 5.2)N/A
Selectivity High selectivity against human arginine vasopressin receptorsHuman receptors

Table 1: Pharmacokinetic and In Vitro Data for this compound.[1]

Experimental Protocols

Given the lack of direct behavioral studies with this compound, the following protocols are proposed based on studies with similar non-peptide oxytocin antagonists (e.g., L-368,899) and established behavioral paradigms. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Social Recognition Test

Objective: To assess the role of oxytocin receptors in social memory. Oxytocin receptor antagonists are expected to impair social recognition.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a solution appropriate for the chosen administration route)

  • Adult male mice or rats

  • Juvenile conspecifics (stimulus animals)

  • Test arena (e.g., a clean home cage)

Protocol:

  • Habituation: Habituate the adult test animal to the test arena for 30 minutes one day prior to the experiment.

  • Drug Administration: Administer this compound or vehicle to the adult test animal. Based on the high oral bioavailability, oral gavage is a viable option. An intraperitoneal (i.p.) injection can also be used. A starting dose range of 1-10 mg/kg is suggested, administered 30-60 minutes before the first exposure.

  • Initial Exposure (T1): Introduce a juvenile stimulus animal into the test arena with the adult animal for a 4-minute session. Record the total time the adult animal spends investigating the juvenile (e.g., sniffing).

  • Inter-exposure Interval: Return both animals to their home cages for a defined period (e.g., 30-120 minutes).

  • Second Exposure (T2): Re-introduce the same juvenile (familiar) or a novel juvenile into the arena with the adult for another 4-minute session. Record the investigation time.

  • Data Analysis: A social recognition index can be calculated (e.g., (Time at T1 - Time at T2) / (Time at T1 + Time at T2)). A significant reduction in investigation time between T1 and T2 for the familiar juvenile in the vehicle group indicates intact social memory. Impairment of this reduction by this compound would suggest a deficit in social recognition.

Elevated Plus Maze (EPM) Test

Objective: To evaluate the effect of this compound on anxiety-like behavior. The role of oxytocin in anxiety is complex; antagonists may have anxiolytic or anxiogenic effects depending on the context.

Materials:

  • This compound

  • Vehicle

  • Adult mice or rats

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

Protocol:

  • Habituation: Handle the animals for several days leading up to the test.

  • Drug Administration: Administer this compound or vehicle (e.g., 1-10 mg/kg, i.p. or orally) 30-60 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Recording: Use a video tracking system to record the animal's movement. Key parameters to measure include:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. It is crucial to analyze locomotor activity to rule out confounding effects on movement.

Start Start AnimalPrep Animal Acclimation & Handling Start->AnimalPrep DrugAdmin Administration of This compound or Vehicle AnimalPrep->DrugAdmin BehavioralTest Behavioral Assay (e.g., EPM, Social Recognition) DrugAdmin->BehavioralTest 30-60 min post-injection DataCollection Data Collection & Video Recording BehavioralTest->DataCollection DataAnalysis Behavioral Scoring & Statistical Analysis DataCollection->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for a behavioral study using this compound.

Concluding Remarks

This compound represents a promising pharmacological tool for elucidating the role of the oxytocin system in behavioral neuroscience. Its excellent oral bioavailability and selectivity make it particularly advantageous for systemic administration in animal models. While direct behavioral data for this compound is currently limited, the provided protocols, based on established methodologies for other oxytocin receptor antagonists, offer a solid framework for initiating such studies. It is imperative for researchers to conduct thorough dose-response investigations to validate the optimal experimental parameters for their specific research questions. The use of this compound in conjunction with the detailed protocols outlined here will contribute to a deeper understanding of the complex role of oxytocin in regulating social and emotional behaviors.

References

How to dissolve L-372662 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of L-372662, a potent and orally active non-peptide oxytocin (B344502) receptor (OTR) antagonist.

Introduction

This compound is a selective antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) involved in a wide array of physiological processes, including uterine contractions, lactation, and social behavior. As a non-peptide antagonist, this compound offers the advantage of oral bioavailability, making it a valuable tool for in vivo research. Proper dissolution and formulation are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 162045-26-3MedKoo Biosciences
Molecular Formula C₃₃H₃₈N₄O₆MedKoo Biosciences
Molecular Weight 586.69 g/mol MedKoo Biosciences
Solubility in DMSO 100 mg/mL (170.45 mM) (ultrasonication may be required)LabSolutions
Aqueous Solubility 10 mg/mLMedchemExpress

Dissolution Protocols

The choice of solvent and dissolution method for this compound depends on the intended experimental application (in vitro or in vivo).

Preparation of Stock Solutions

For most applications, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.87 mg of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to the tube. For a 10 mM solution with 5.87 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. MedchemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.

Preparation of Aqueous Working Solutions for In Vitro Experiments

For in vitro assays, the DMSO stock solution should be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Precipitation: To avoid precipitation of the compound upon dilution, it is recommended to add the DMSO stock solution to the aqueous medium while vortexing.

Example Protocol for Preparing a 10 µM Working Solution:

  • From a 10 mM DMSO stock solution, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

  • Further dilute the 100 µM intermediate solution 1:10 in the final assay medium to achieve a 10 µM working concentration. The final DMSO concentration in this example would be 0.1%.

In Vivo Formulation Protocols

The oral bioavailability of this compound has been reported to be high in dogs (90%).[2] Several formulation strategies can be employed for in vivo administration.

Formulation in a Vehicle Containing PEG300 and Tween-80

This formulation is suitable for oral or parenteral administration.

Protocol:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline and mix well. This will result in a clear solution with a concentration of ≥ 2.5 mg/mL.[2]

Formulation with SBE-β-CD

Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to enhance the aqueous solubility of compounds.

Protocol:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until a clear solution is obtained. This will yield a final concentration of ≥ 2.5 mg/mL.[2]

Formulation in Corn Oil

For oral administration, a suspension in corn oil can be prepared.

Protocol:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly to create a uniform suspension. This will result in a final concentration of ≥ 2.5 mg/mL.[2] Note that this method may not be suitable for long-term continuous dosing.[2]

Experimental Workflows

The following diagrams illustrate the general workflows for preparing this compound solutions.

Dissolution_Workflow General Dissolution Workflow for this compound cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store dilute_buffer Dilute Stock in Buffer/ Cell Culture Medium store->dilute_buffer For In Vitro Use formulate Formulate with Vehicle (e.g., PEG300/Tween-80, SBE-β-CD, Corn Oil) store->formulate For In Vivo Use use_invitro Use in In Vitro Assay dilute_buffer->use_invitro use_invivo Administer to Animal Model formulate->use_invivo

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound acts as an antagonist at the oxytocin receptor (OTR). OTR is a GPCR that, upon binding of its endogenous ligand oxytocin, primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to various cellular responses.

OTR_Signaling_Pathway Oxytocin Receptor Signaling Pathway and Antagonism by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds and Activates L372662 This compound L372662->OTR Binds and Inhibits Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Cellular_Response Cellular Responses (e.g., Uterine Contraction) Ca->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling and this compound antagonism.

In Vitro Assays

This compound can be used in various in vitro assays to study oxytocin receptor function.

Cell Lines
  • CHO-K1 cells stably expressing the human oxytocin receptor (hOTR): A common model for studying OTR pharmacology.

  • Primary human myometrial cells: For studying the effects on uterine contractility.

  • Neuronal cell lines expressing OTR: For investigating the role of oxytocin in the central nervous system.

Functional Assays
  • Calcium Mobilization Assay: OTR activation leads to an increase in intracellular calcium. The antagonistic effect of this compound can be quantified by measuring its ability to inhibit oxytocin-induced calcium flux using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4).

  • Inositol (B14025) Phosphate (IP) Accumulation Assay: As OTR activation stimulates phospholipase C, measuring the accumulation of inositol phosphates provides a direct readout of receptor activity. This compound's potency can be determined by its ability to block oxytocin-stimulated IP production.

  • Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by OTR signaling. The inhibitory effect of this compound can be measured as a decrease in reporter gene expression.

General Protocol for an In Vitro Antagonism Assay:

  • Cell Seeding: Seed cells expressing the oxytocin receptor in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (prepared as described in section 3.2) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of oxytocin (typically the EC₅₀ or EC₈₀ concentration) to the wells.

  • Incubation: Incubate for a period sufficient to elicit a measurable response.

  • Signal Detection: Measure the cellular response using the appropriate detection method (e.g., fluorescence for calcium assays, luminescence for reporter assays).

  • Data Analysis: Plot the response as a function of the this compound concentration and determine the IC₅₀ value.

Stability and Storage

  • Solid: Store this compound powder at room temperature.

  • Stock Solutions: As previously mentioned, store DMSO stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: The stability of this compound in aqueous solutions for extended periods has not been extensively reported. It is recommended to prepare fresh aqueous working solutions for each experiment.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup.

References

Application Notes and Protocols: L-372662 Dosage for Rat Brain Infusion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the available information regarding the administration of L-372662 to rats via brain infusion. This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical neuroscience research. Due to the limited publicly available data specifically detailing the intracerebroventricular (ICV) or direct brain infusion of this compound in rats, this document synthesizes general principles of rodent brain infusion with the known pharmacological profile of this compound. All quantitative data and protocol recommendations are based on analogous compounds and standard neuroscientific research practices.

Quantitative Data Summary

Given the absence of specific studies on this compound brain infusion, the following table provides a general framework for dosages and infusion parameters based on common practices for administering small molecule compounds into the rat brain. Researchers should consider these as starting points for dose-finding studies.

ParameterRecommendationRationale/Considerations
Dosage Range (ICV) 1 - 100 µ g/rat Based on typical effective doses for centrally acting compounds. Dose-response studies are critical.
Concentration 0.1 - 10 mg/mLDependent on the solubility of this compound in the chosen vehicle.
Infusion Volume 1 - 10 µLTo avoid significant increases in intracranial pressure.
Infusion Rate 0.5 - 2 µL/minSlow infusion minimizes tissue damage and ensures proper distribution.
Vehicle Artificial cerebrospinal fluid (aCSF), Saline (0.9%), DMSO/Saline mixtureVehicle should be sterile, iso-osmotic, and non-toxic. Co-solvents like DMSO may be necessary for poorly soluble compounds, but their concentration should be minimized.

Experimental Protocols

The following protocols describe the standard procedures for intracerebroventricular (ICV) infusion in rats. These should be adapted and optimized for the specific experimental goals involving this compound.

Formulation of this compound for Brain Infusion
  • Solubility Testing: Determine the solubility of this compound in various biocompatible vehicles (e.g., sterile saline, aCSF, 10% DMSO in saline).

  • Vehicle Selection: Choose a vehicle that fully dissolves this compound at the desired concentration and is known to be well-tolerated in the central nervous system. aCSF is generally the preferred vehicle.

  • Preparation of Infusion Solution:

    • On the day of surgery, dissolve the appropriate amount of this compound in the selected vehicle to achieve the target concentration.

    • Ensure the final solution is clear and free of precipitates.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store on ice until use.

Surgical Procedure for Intracerebroventricular (ICV) Cannula Implantation
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

  • Stereotaxic Surgery:

    • Secure the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Clean and dry the skull surface.

    • Identify bregma and lambda for stereotaxic coordination.

    • Use a dental drill to create a small burr hole over the target ventricle. Typical coordinates for the lateral ventricle in adult rats relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • Cannula Implantation:

    • Slowly lower the guide cannula to the predetermined DV coordinate.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Suture the scalp incision.

  • Post-operative Care:

    • Administer analgesics as per IACUC guidelines.

    • Allow the animal to recover for at least one week before the infusion experiment.

Intracerebroventricular (ICV) Infusion Procedure
  • Habituation: Habituate the rat to the experimental setup and handling to minimize stress.

  • Infusion Setup:

    • Connect a sterile infusion pump to an internal cannula via tubing.

    • Draw the prepared this compound solution into the infusion syringe, ensuring no air bubbles are present.

  • Infusion:

    • Gently restrain the rat and remove the dummy cannula from the guide cannula.

    • Insert the internal cannula, which should extend slightly beyond the tip of the guide cannula into the ventricle.

    • Infuse the this compound solution at the predetermined rate and volume.

    • After the infusion is complete, leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the internal cannula and replace the dummy cannula.

  • Behavioral/Physiological Monitoring: Observe the animal for any immediate adverse effects and proceed with the planned experimental measurements.

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for this compound

While the specific signaling pathway for this compound is not well-documented in publicly available literature, as a hypothetical small molecule, its mechanism of action could involve modulation of a G-protein coupled receptor (GPCR) or a kinase pathway. The following diagram illustrates a generic GPCR signaling cascade that could be a potential target.

cluster_membrane Cell Membrane L372662 This compound GPCR Target Receptor (e.g., GPCR) L372662->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression Leading to A This compound Formulation & Vehicle Preparation D ICV Infusion of this compound or Vehicle A->D B Stereotaxic Cannula Implantation in Rats C Post-Operative Recovery (1 week) B->C C->D E Behavioral Testing D->E F Tissue Collection (Brain, Blood) D->F E->F G Biochemical Analysis (e.g., Western Blot, ELISA) F->G H Histological Analysis (e.g., Immunohistochemistry) F->H I Data Analysis & Interpretation G->I H->I

Application Notes and Protocols for L-372662 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-372662 is a potent, orally active, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Developed by Merck, it exhibits high affinity and selectivity for the human oxytocin receptor, making it a valuable tool for investigating the physiological and pathological roles of the oxytocin system. In the context of electrophysiology, this compound can be utilized to probe the influence of endogenous or exogenously applied oxytocin on neuronal excitability, synaptic transmission, and network activity. These application notes provide a comprehensive overview of this compound's mechanism of action, relevant pharmacological data, and detailed protocols for its use in electrophysiological studies.

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[3] Upon activation by its endogenous ligand, oxytocin, the OTR couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking the binding of oxytocin to the OTR, this compound inhibits these downstream signaling events and the subsequent modulation of ion channels and other cellular effectors that influence neuronal function.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound, providing a reference for its potency and selectivity.

ParameterSpecies/ReceptorValueReference
Ki Human Oxytocin Receptor4.8 nM[1]
Kd Wild-type human OTR5.8 nM[1]
Kd [A318G] mutant OTR73 nM[1]
Selectivity OTR vs. Vasopressin V1aRSelective for OTR[1]
In vivo activity Rhesus Monkey (uterine contraction)AD50 = 36 µg/kg[1]
Oral Bioavailability Dog90%[1]
Aqueous Solubility -10 mg/mL[1]

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway of the oxytocin receptor and the inhibitory action of this compound.

OTR_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq/11 Gq/11 OTR->Gq/11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Binds & Inhibits PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Modulation of Ion Channels & Neuronal Excitability Ca2_release->Cellular_Response PKC->Cellular_Response

Oxytocin receptor signaling and this compound inhibition.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in electrophysiological recordings. The specific concentrations and timings may require optimization depending on the experimental preparation and the specific research question.

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol details the use of this compound to investigate the role of endogenous oxytocin signaling in modulating neuronal intrinsic properties.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

  • Internal Solution (for voltage-clamp): (in mM) 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 5 QX-314, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with CsOH.

  • Internal Solution (for current-clamp): (in mM) 135 K-gluconate, 5 KCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilute in aCSF to the final working concentration on the day of the experiment. Note: The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

2. Brain Slice Preparation:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.

  • Visualize neurons using a microscope with DIC optics.

  • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ).

  • Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties in response to current injections) for at least 5-10 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 100 nM - 1 µM) and record for 10-15 minutes to observe its effects.

  • To study the antagonism of exogenously applied oxytocin, first apply oxytocin (e.g., 100 nM) to establish a baseline effect, then co-apply this compound with oxytocin.

  • A washout period with aCSF should follow drug application to assess the reversibility of the effects.

4. Data Analysis:

  • Analyze changes in resting membrane potential, input resistance, action potential threshold, frequency, and amplitude in the presence and absence of this compound.

  • Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of any observed effects.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a patch-clamp experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Solutions Prepare aCSF, Internal Solution, & this compound Stock Slices Prepare Acute Brain Slices Solutions->Slices Setup Transfer Slice to Recording Chamber Slices->Setup Patch Establish Whole-Cell Configuration Setup->Patch Baseline Record Baseline Activity (5-10 min) Patch->Baseline Application Bath-apply this compound (10-15 min) Baseline->Application Washout Washout with aCSF (10-15 min) Application->Washout Analysis Analyze Electrophysiological Parameters Washout->Analysis Stats Perform Statistical Analysis Analysis->Stats

Workflow for electrophysiological recording with this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the oxytocin system in neuronal function. Its high potency and selectivity make it suitable for a range of electrophysiological applications, from single-cell recordings to network-level analyses. The protocols and information provided herein serve as a starting point for researchers aiming to incorporate this compound into their studies. As with any pharmacological agent, careful dose-response experiments and appropriate controls are essential for robust and interpretable results.

References

Unraveling the Impact of L-372662: Application Notes and Protocols for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of cellular responses to treatment with L-372662. Due to the limited publicly available information on the specific compound "this compound," this document outlines a generalized framework and best-practice methodologies that can be adapted once the specific molecular target and biological effects of this compound are identified.

Introduction to this compound and its Presumed Mechanism of Action

Currently, public scientific literature lacks specific details regarding the biological target and mechanism of action of a compound designated "this compound." For the purpose of these protocols, we will operate under a hypothetical framework where this compound is an inhibitor of a critical cellular signaling pathway, for instance, a hypothetical "Target X" protein kinase cascade. Upon identification of the actual target, these protocols can be specifically tailored.

The experimental design will focus on evaluating the downstream consequences of Target X inhibition, such as changes in the expression and localization of key effector proteins. Immunohistochemistry is an invaluable technique for this purpose, allowing for the visualization of protein expression within the morphological context of the tissue.

Data Presentation: Summarized Quantitative Data

To facilitate clear interpretation and comparison of experimental results, all quantitative data from IHC analysis should be systematically organized. The following tables provide templates for recording and presenting such data.

Table 1: Antibody Panel for Immunohistochemical Analysis

Target ProteinAntibody CloneSupplier & Cat. No.DilutionAntigen Retrieval Method
Target X(To be determined)(To be determined)(To be determined)(To be determined)
Phospho-Target X(To be determined)(To be determined)(To be determined)(To be determined)
Downstream Effector 1(To be determined)(To be determined)(To be determined)(To be determined)
Downstream Effector 2(To be determined)(To be determined)(To be determined)(To be determined)
Proliferation Marker (e.g., Ki-67)MIB-1Dako, M72401:100Heat-Induced (Citrate Buffer)
Apoptosis Marker (e.g., Cleaved Caspase-3)Asp175Cell Signaling, 96611:400Heat-Induced (Citrate Buffer)

Table 2: Quantitative Analysis of IHC Staining

Treatment GroupNTarget X (% Positive Cells)Phospho-Target X (H-Score)Downstream Effector 1 (Intensity Score)Proliferation Index (% Ki-67+)Apoptotic Index (% CC3+)
Vehicle Control5
This compound (Low Dose)5
This compound (High Dose)5

H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity) Intensity Score: 0 (negative), 1 (weak), 2 (moderate), 3 (strong)

Experimental Protocols

The following are detailed protocols for key experiments.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line known or predicted to be sensitive to the inhibition of the target pathway.

  • Cell Seeding: Seed cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in complete cell culture medium.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Immunohistochemistry Protocol for Paraffin-Embedded Sections

This protocol provides a general guideline for IHC staining. Optimization of antibody concentrations and incubation times is crucial for each new antibody and tissue type.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695): 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min), and 50% (1 x 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining jar filled with 10 mM sodium citrate (B86180) buffer (pH 6.0).

    • Heat the jar in a steamer or water bath to 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse with Tris-buffered saline with Tween-20 (TBST).

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes.

    • Rinse with TBST.

    • Block non-specific binding by incubating with 5-10% normal serum from the same species as the secondary antibody for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking solution.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with TBST (3 x 5 min).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with TBST (3 x 5 min).

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Rinse with TBST (3 x 5 min).

  • Chromogen Development:

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit according to the manufacturer's instructions.

    • Monitor the color development under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

The following diagrams illustrate key conceptual frameworks for these experiments.

Signaling_Pathway cluster_treatment This compound Treatment cluster_pathway Hypothetical Signaling Cascade This compound This compound Target_X Target X This compound->Target_X Inhibits p_Target_X Phospho-Target X Target_X->p_Target_X Activates DE1 Downstream Effector 1 p_Target_X->DE1 DE2 Downstream Effector 2 p_Target_X->DE2 Proliferation Proliferation DE1->Proliferation Apoptosis Apoptosis DE2->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

IHC_Workflow Start Tissue Sample Fixation Fixation & Paraffin Embedding Start->Fixation Sectioning Sectioning Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection Primary_Ab->Secondary_Ab Chromogen Chromogen Development Secondary_Ab->Chromogen Counterstain Counterstaining & Mounting Chromogen->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

Caption: General workflow for immunohistochemistry.

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering solubility issues with novel compounds like L-372662 is a common yet critical challenge. This guide provides troubleshooting strategies and frequently asked questions to address these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not dissolving in my desired solvent. What should I do first?

Q2: What are the recommended starting solvents for a novel compound with unknown solubility?

A2: For a novel compound, a good starting point for solubility testing includes a range of common organic solvents and aqueous buffers. Based on general practices for small molecules in drug discovery, the following solvents are recommended for initial screening.

SolventClassNotes
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent for solubilizing a wide range of organic compounds. Often used for stock solutions.
Ethanol (B145695) (EtOH)Polar ProticGood for moderately polar compounds. Can be used in combination with water.
Methanol (MeOH)Polar ProticSimilar to ethanol but can be more effective for certain compounds.
Phosphate-Buffered Saline (PBS)Aqueous BufferCrucial for determining solubility in a physiologically relevant buffer.
WaterPolar ProticEssential for understanding aqueous solubility, a key parameter for bioavailability.

Troubleshooting Guides

Issue: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue when the compound is significantly less soluble in the aqueous buffer than in the DMSO stock.

Solutions:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.

  • Decrease the percentage of DMSO in the final solution: A high concentration of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v) in your experiments. You may need to prepare a more dilute stock solution in DMSO to achieve this.

  • Use a co-solvent: Incorporating a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) in the aqueous buffer can sometimes improve solubility.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.

  • Use of surfactants or excipients: For particularly challenging compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) can enhance aqueous solubility.

Experimental Protocol: General Solubility Assessment

This protocol outlines a general method for assessing the solubility of a novel compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a small volume (e.g., 1 mL) of each test solvent in separate vials.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • The measured concentration represents the solubility of the compound in that solvent at the tested temperature.

Visualizing Experimental Workflows and Concepts

Logical Workflow for Troubleshooting Solubility Issues

Solubility Troubleshooting Workflow start Start: Compound Solubility Issue check_datasheet Consult Datasheet for Solubility Data start->check_datasheet data_available Data Available? check_datasheet->data_available follow_protocol Follow Recommended Protocol data_available->follow_protocol Yes no_data No Data Available data_available->no_data No success Experimentally Viable Solution Achieved follow_protocol->success solvent_screen Perform Solvent Screening (DMSO, EtOH, PBS, etc.) no_data->solvent_screen soluble Soluble in Organic Solvent? solvent_screen->soluble prepare_stock Prepare Concentrated Stock Solution soluble->prepare_stock Yes insoluble Insoluble in Common Solvents soluble->insoluble No aqueous_dilution Dilute Stock into Aqueous Buffer prepare_stock->aqueous_dilution precipitation Precipitation Occurs? aqueous_dilution->precipitation troubleshoot Troubleshoot Dilution (Lower Conc., Co-solvents, pH) precipitation->troubleshoot Yes precipitation->success No troubleshoot->aqueous_dilution advanced_methods Consider Advanced Formulation Strategies (e.g., surfactants, cyclodextrins) insoluble->advanced_methods advanced_methods->success

Caption: A logical workflow for addressing solubility challenges with a novel research compound.

General Experimental Workflow for Solubility Assessment

Solubility Assessment Workflow start Start: Solubility Assessment add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Concentration (e.g., HPLC, UV-Vis) collect_supernatant->quantify result Result: Solubility Value quantify->result

Caption: A generalized experimental workflow for determining the solubility of a compound.

Example of a Hypothetical Signaling Pathway Inhibition

Should this compound be identified as an inhibitor of a specific signaling pathway, the following diagram illustrates a generic kinase signaling cascade and the point of inhibition.

Hypothetical Kinase Pathway Inhibition ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound inhibitor->kinase1

Caption: A diagram of a generic signaling pathway showing a potential point of inhibition by a compound like this compound.

Technical Support Center: Optimizing L-372662 Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of L-372662 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its mechanism of action is to block the binding of oxytocin to the OTR, thereby inhibiting downstream signaling pathways. The OTR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A typical starting concentration range for a new compound in a cell-based assay is broad, spanning several orders of magnitude to determine the dose-response relationship. Given that the reported Ki (binding affinity) of this compound for the human OTR is 4.8 nM, a sensible starting range for a functional cell-based assay would be from 0.1 nM to 10 µM. This range should be sufficient to observe the full inhibitory dose-response curve.

Q3: Which cell lines are suitable for studying this compound activity?

The choice of cell line is critical and depends on the expression of the oxytocin receptor. Some human small cell lung carcinoma cell lines, such as DMS79, H146, and H345, have been reported to endogenously express functional OTR.[1][2] Alternatively, commercially available recombinant cell lines engineered to stably express the human OTR, such as those based on U2OS, CHO-K1, or HEK293 cells, are excellent choices as they often provide a more robust and reproducible signaling window.[3]

Q4: How can I determine the optimal concentration of this compound for my specific assay?

The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a serial dilution of this compound in the presence of a fixed concentration of oxytocin (typically the EC50 or EC80 concentration for agonist activity). The goal is to identify the IC50 value, which is the concentration of this compound that inhibits 50% of the oxytocin-induced response. The optimal inhibitory concentration for your experiments will likely be in the range of 10-100 times the IC50 to ensure complete receptor blockade.

Troubleshooting Guides

Issue 1: High background signal in the assay.

  • Potential Cause: High constitutive activity of the oxytocin receptor or spontaneous signaling.

    • Troubleshooting Tip: Ensure the use of a serum-free or low-serum medium during the assay, as serum can contain factors that activate GPCRs. Also, check the passage number of your cells, as very high passage numbers can sometimes lead to altered signaling.

  • Potential Cause: Reagent-related issues.

    • Troubleshooting Tip: Test for autofluorescence or autoluminescence of this compound at the concentrations used, especially in fluorescence- or luminescence-based assays. Run a control with the compound in the absence of cells. Ensure that the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells, as higher concentrations can increase background.

Issue 2: Low or no signal (i.e., this compound does not inhibit the oxytocin-induced response).

  • Potential Cause: Low or no expression of functional oxytocin receptors.

    • Troubleshooting Tip: Confirm OTR expression in your cell line using techniques like RT-qPCR, western blot, or a radioligand binding assay with a known OTR ligand.

  • Potential Cause: Suboptimal concentration of oxytocin used for stimulation.

    • Troubleshooting Tip: Perform a dose-response curve for oxytocin to determine the EC50 in your specific assay. For antagonist assays, use an oxytocin concentration that gives a robust but not maximal signal (typically around the EC80).

  • Potential Cause: this compound degradation or solubility issues.

    • Troubleshooting Tip: this compound is soluble in DMSO.[4] Prepare fresh stock solutions and serial dilutions for each experiment. Ensure that the final concentration of this compound in the assay medium does not exceed its solubility limit, which could lead to precipitation.

Issue 3: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for plating. Inconsistent cell numbers can lead to variability in receptor expression and signal output.

  • Potential Cause: "Edge effects" in multi-well plates.

    • Troubleshooting Tip: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS.

  • Potential Cause: Inadequate mixing of reagents.

    • Troubleshooting Tip: After adding reagents, gently mix the contents of the wells by tapping the plate or using an orbital shaker, being careful not to disturb the cell monolayer.

Quantitative Data Summary

CompoundAssay TypeCell LineIC50 (nM)
AtosibanCalcium MobilizationMyometrial Cells5
L-371,257Reporter GeneHEK293Data not available
L-368,899Reporter GeneHEK293Data not available

Note: The table above provides an example of how to structure quantitative data. The IC50 value for Atosiban is provided for reference.[5] Researchers should experimentally determine the IC50 for this compound in their specific assay system.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes how to measure the inhibition of oxytocin-induced calcium release by this compound.

Materials:

  • OTR-expressing cells (e.g., CHO-K1/OXTR)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Oxytocin

  • This compound

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding: Seed OTR-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with HEPES.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in HBSS with HEPES.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Add 100 µL of the 2X this compound dilutions to the respective wells and incubate for 10-20 minutes.

    • Inject a 4X solution of oxytocin (at a final concentration equal to its EC80) and continue recording the fluorescence signal.

  • Data Analysis: The increase in fluorescence upon oxytocin addition corresponds to calcium mobilization. Calculate the percentage inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50.

Protocol 2: Reporter Gene Assay

This protocol describes how to measure the inhibition of oxytocin-induced reporter gene expression by this compound. This assay typically uses a downstream signaling element, such as NFAT (Nuclear Factor of Activated T-cells), to drive the expression of a reporter like luciferase.

Materials:

  • Cells co-expressing OTR and an NFAT-luciferase reporter construct (e.g., HEK293-OTR-NFAT-luc)

  • White, opaque 96-well plates

  • Cell culture medium

  • Oxytocin

  • This compound

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed the reporter cells into white, opaque 96-well plates and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare a solution of oxytocin in cell culture medium at 2X its EC50 concentration.

    • Add the this compound dilutions to the cells.

    • Immediately add the oxytocin solution to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the data to the oxytocin-stimulated control (0% inhibition) and the unstimulated control (100% inhibition). Plot the percentage inhibition against the concentration of this compound to determine the IC50.

Visualizations

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds to Gq/11 Gq/11 OTR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) DAG->Cellular_Response Activates PKC, leading to Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->Cellular_Response Mediates L372662 This compound L372662->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Assay Preparation cluster_assay Antagonist Assay cluster_detection Signal Detection cluster_analysis Data Analysis seed_cells Seed OTR-expressing cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_L372662 Prepare serial dilutions of this compound incubate_overnight->prepare_L372662 add_L372662 Add this compound to cells and pre-incubate prepare_L372662->add_L372662 prepare_oxytocin Prepare Oxytocin (EC80 concentration) add_L372662->prepare_oxytocin add_oxytocin Add Oxytocin to stimulate prepare_oxytocin->add_oxytocin incubate Incubate for defined period add_oxytocin->incubate add_reagents Add detection reagents (e.g., Calcium dye, Luciferin) incubate->add_reagents read_plate Read plate (Fluorometer/Luminometer) add_reagents->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General Experimental Workflow for this compound Antagonist Assay.

troubleshooting_logic start Start Troubleshooting issue What is the issue? start->issue high_bg High Background issue->high_bg High Background low_signal Low/No Signal issue->low_signal Low/No Signal high_var High Variability issue->high_var High Variability check_constitutive Check for constitutive activity (serum-free media, cell passage) high_bg->check_constitutive check_reagent_bg Check for reagent background (compound autofluorescence, DMSO conc.) high_bg->check_reagent_bg check_otr_expression Verify OTR expression (RT-qPCR, Western Blot) low_signal->check_otr_expression check_agonist_conc Optimize Oxytocin concentration (EC50/EC80 determination) low_signal->check_agonist_conc check_compound_stability Check this compound stability/solubility (fresh stocks, solubility limit) low_signal->check_compound_stability check_cell_seeding Ensure consistent cell seeding high_var->check_cell_seeding check_edge_effects Mitigate edge effects high_var->check_edge_effects check_mixing Ensure adequate reagent mixing high_var->check_mixing

Caption: Troubleshooting Logic for this compound Cell-Based Assays.

References

L-372662 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-372662. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: For optimal stability, the solid form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[1] When stored properly, the shelf life is expected to be greater than two years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare stock solutions in DMSO.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize degradation, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the common factors that can affect the stability of this compound in solution?

A4: Several factors can influence the stability of compounds like this compound in solution. These include:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]

  • pH: The stability of a compound can be pH-dependent. Extreme pH values can catalyze hydrolytic degradation.

  • Light: Exposure to light, especially UV light, can lead to photolytic degradation.[2]

  • Oxidation: The presence of oxygen can cause oxidative degradation of susceptible functional groups.[2][3]

  • Hydrolysis: Water in the solvent can lead to the cleavage of labile chemical bonds, such as esters or amides, through hydrolysis.[3]

Troubleshooting Guides

Issue 1: Precipitation observed in the this compound stock solution upon storage.

  • Possible Cause: The concentration of this compound in the DMSO stock solution may be too high, leading to insolubility at lower temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

    • If the precipitate persists, consider preparing a new stock solution at a lower concentration.

    • Ensure the DMSO used is of high purity and anhydrous, as water content can affect solubility and stability.

Issue 2: Inconsistent experimental results using this compound.

  • Possible Cause: The compound may be degrading in the stock solution or in the experimental buffer.

  • Troubleshooting Steps:

    • Assess Stock Solution Integrity:

      • Prepare fresh stock solutions of this compound.

      • Perform a stability check of your stock solution over time using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).

    • Evaluate Stability in Experimental Media:

      • Determine the stability of this compound in your specific aqueous experimental buffer. The rate of degradation can be significantly different than in a pure DMSO stock.

      • Minimize the time the compound is in the aqueous buffer before use. Prepare fresh dilutions for each experiment.

    • Control Environmental Factors:

      • Protect solutions from light by using amber vials or covering them with foil.

      • Maintain consistent temperature control during experiments.

Stability of this compound in Solution

While specific quantitative stability data for this compound is not publicly available, the following table provides a general overview of recommended storage conditions.

Storage TypeFormTemperatureDurationAdditional Notes
Short-Term Solid0 - 4°CDays to WeeksKeep dry and dark.
Long-Term Solid-20°CMonths to YearsKeep dry and dark.
Short-Term DMSO Stock Solution0 - 4°CDays to WeeksAliquot to avoid contamination.
Long-Term DMSO Stock Solution-20°CMonthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of a compound like this compound.[4][5][6]

1. Initial Method Development:

  • Column Selection: Start with a commonly used reversed-phase column, such as a C18 column.
  • Mobile Phase Selection: A typical starting mobile phase would be a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
  • Initial Run: Inject a sample of this compound to determine its retention time and peak shape.

2. Forced Degradation Studies:

  • Subject this compound to various stress conditions to induce degradation. This helps to ensure the analytical method can separate the parent compound from its degradation products.[6]
  • Acid Hydrolysis: Incubate with 0.1 M HCl.
  • Base Hydrolysis: Incubate with 0.1 M NaOH.
  • Oxidative Degradation: Treat with 3% hydrogen peroxide.
  • Thermal Degradation: Heat the solid compound or a solution.
  • Photolytic Degradation: Expose a solution to UV light.

3. Method Optimization:

  • Analyze the stressed samples using the initial HPLC method.
  • If degradation products co-elute with the parent peak or with each other, optimize the method by adjusting the mobile phase gradient, pH, column type, or temperature to achieve adequate separation.[7]

4. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_solid This compound Solid prep_stock Prepare DMSO Stock prep_solid->prep_stock stress Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep_stock->stress hplc_dev HPLC Method Development stress->hplc_dev hplc_opt Method Optimization hplc_dev->hplc_opt hplc_val Method Validation hplc_opt->hplc_val stability Assess Stability & Degradation hplc_val->stability

Caption: Experimental workflow for assessing compound stability.

degradation_pathways Compound Parent Compound (this compound) Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photolysis->Degradant_C

Caption: Common chemical degradation pathways for small molecules.

References

L-372662 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the known off-target effects of L-372662, a non-peptide oxytocin (B344502) receptor (OTR) antagonist. The following question-and-answer format addresses potential issues and provides guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting oxytocin-induced signaling pathways. This makes it a valuable tool for studying the physiological roles of the oxytocin system and for the potential development of tocolytic agents to prevent pre-term labor.

Q2: What are the known off-target binding profiles of this compound?

This compound exhibits high selectivity for the human oxytocin receptor over the structurally related human arginine vasopressin receptors (V1a and V2).[1] This selectivity is a key feature of the compound, minimizing direct off-target effects on the vasopressin system.

Q3: I am observing unexpected cellular effects in my experiment with this compound. What could be the cause?

While this compound is highly selective for the oxytocin receptor, it is possible to observe broader cellular changes that are downstream consequences of OTR antagonism or potential subtle off-target interactions. In one study, treatment of myometrial tissue with this compound resulted in altered levels of several proteins.[1] These proteins are involved in various cellular functions, including:

  • Cytoskeletal Function: Desmin, Cytokeratin 19 (2 isoforms), alpha-Actin-3, Transgelin

  • Contractile/Oxidative Stress: HSP70-protein 2, Protein disulfide isomerase A3, Thioredoxin reductase

  • Protein Synthesis: Elongation factor 1gamma

  • Extracellular Matrix: Osteoglycin, BIGH3

  • Energy Metabolism: Triose phosphate (B84403) isomerase, Pyruvate kinase

  • Other: Annexin-A3, EHD2

If you observe unexpected effects, consider whether they might be related to these downstream pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Apparent lack of efficacy or inconsistent results. Species-dependent differences in OTR affinity.Be aware that this compound displays pronounced species-dependent pharmacology.[1] The affinity for the OTR can vary between species due to differences in receptor amino acid sequences. Verify the reported affinity for the species you are using.
Effects observed at much higher concentrations than the reported Ki. Potential for off-target effects at supra-physiological concentrations.Conduct dose-response experiments to determine the potency of this compound in your system. If effects are only seen at high micromolar concentrations, consider the possibility of non-specific or off-target interactions.
Unexplained changes in cellular morphology or protein expression. Downstream effects of OTR antagonism or potential uncharacterized off-target interactions.Refer to the list of proteins affected by this compound treatment in FAQ Q3.[1] Consider performing proteomics or transcriptomics analysis to identify affected pathways in your specific experimental model.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo potency of this compound.

Table 1: In Vitro Binding Affinity of this compound for the Human Oxytocin Receptor

Parameter Value Reference
Ki4.1 nM[1]
Ki4.8 nM[2]

Table 2: In Vivo Potency of this compound in Animal Models

Species Assay Parameter Value Reference
RatInhibition of oxytocin-induced uterine contractionsAD50 (intravenous)0.71 mg/kg[1]
Rhesus MonkeyInhibition of oxytocin-induced uterine contractionsAD5036 µg/kg[2]

Experimental Protocols

Receptor Binding Assay (General Protocol)

A common method to determine the binding affinity (Ki) of a compound like this compound for the oxytocin receptor involves a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human oxytocin receptor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used.

  • Radioligand: A radiolabeled oxytocin receptor antagonist (e.g., [³H]-d(CH₂)₅[Tyr(Me)²,Thr⁴,Orn⁸,Tyr-NH₂⁹]-vasotocin) is used at a concentration near its Kd.

  • Competition: Increasing concentrations of this compound are incubated with the membranes and the radioligand.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Assay (General Protocol)

To assess the in vivo potency of this compound, an assay measuring the inhibition of oxytocin-induced uterine contractions in an animal model is typically used.

  • Animal Model: Late-term pregnant rats or rhesus monkeys are commonly used.

  • Anesthesia and Instrumentation: The animal is anesthetized, and a catheter is placed in a blood vessel for drug administration. A pressure transducer is placed in the uterus to monitor contractions.

  • Oxytocin Challenge: A continuous infusion of oxytocin is administered to induce regular uterine contractions.

  • This compound Administration: this compound is administered intravenously at various doses.

  • Measurement: The frequency and amplitude of uterine contractions are recorded before and after this compound administration.

  • Data Analysis: The dose of this compound that causes a 50% reduction in the oxytocin-induced uterine activity (AD50) is calculated.

Visualizations

G Oxytocin Receptor Signaling Pathway and Point of Inhibition by this compound Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to L372662 This compound L372662->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: this compound inhibits oxytocin signaling by blocking the OTR.

G Experimental Workflow for Determining Off-Target Binding start Start select_targets Select Potential Off-Targets (e.g., Vasopressin Receptors) start->select_targets binding_assay Perform Radioligand Binding Assays select_targets->binding_assay data_analysis Analyze Binding Data (Calculate Ki values) binding_assay->data_analysis compare_affinity Compare Affinity for OTR vs. Off-Targets data_analysis->compare_affinity determine_selectivity Determine Selectivity Ratio compare_affinity->determine_selectivity end End determine_selectivity->end

Caption: Workflow for assessing the selectivity of this compound.

References

Technical Support Center: L-372662 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain minimal specific information regarding the biological activity, mechanism of action, and established in vivo protocols for L-372662. This technical support guide is based on general principles for troubleshooting the delivery of novel small molecules in animal research, particularly for compounds with limited aqueous solubility. Researchers should always perform small-scale pilot studies to determine the optimal formulation and delivery parameters for their specific animal model and experimental goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our technical support center provides solutions to common challenges researchers may face when administering this compound in animal studies. Below are frequently asked questions and troubleshooting guides in a question-and-answer format to directly address potential issues.

1. Solubility and Formulation Issues

Question: I'm having trouble dissolving this compound for my in vivo study. The information sheet states it is soluble in DMSO, but what is a suitable vehicle for animal administration?

Answer:

This compound is reported to be soluble in DMSO[1]. However, high concentrations of DMSO can be toxic to animals. Therefore, it is crucial to use a co-solvent system to create a well-tolerated formulation. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for in vivo use.

Troubleshooting Steps:

  • Vehicle Selection: Start with a common vehicle system. A widely used formulation for compounds with poor aqueous solubility is a mix of DMSO, Cremophor EL (or a similar solubilizing agent like Kolliphor® EL), and saline or PBS.

  • Pilot Solubility Tests: Before preparing a large batch, perform small-scale solubility tests with different vehicle compositions. Observe for any precipitation after the addition of the aqueous component and upon storage at room temperature or 4°C.

  • Sonication and Heating: Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound. However, be cautious about the stability of this compound at elevated temperatures.

Recommended Starting Formulations:

ComponentFormulation 1Formulation 2Formulation 3
DMSO 5-10%10%5%
Cremophor EL 5-10%--
Tween® 80 -10%-
PEG300/400 --40%
Saline/PBS q.s. to 100%q.s. to 100%q.s. to 100%

q.s. to 100% : quantity sufficient to make 100%

2. Administration Route and Dosing Volume

Question: What is the recommended route of administration and maximum injection volume for this compound in mice?

Answer:

The optimal route of administration depends on the desired pharmacokinetic profile (e.g., rapid peak concentration vs. sustained exposure). For initial studies with a novel compound like this compound, intraperitoneal (IP) or oral (PO) administration are common starting points. Intravenous (IV) administration can also be considered if rapid systemic exposure is required, but this route is more challenging for compounds with limited aqueous solubility due to the risk of precipitation.

Recommended Maximum Dosing Volumes for Mice:

Route of AdministrationMaximum Volume (mL/kg)Recommended Needle Gauge
Intravenous (IV) 527-30G
Intraperitoneal (IP) 1025-27G
Subcutaneous (SC) 1025-27G
Oral (PO) - Gavage 1018-20G (gavage needle)

Experimental Workflow for Formulation and Administration:

G cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_obs Post-Administration Monitoring weigh Weigh this compound dissolve Dissolve in minimum required DMSO weigh->dissolve add_solubilizer Add Solubilizer (e.g., Cremophor EL) dissolve->add_solubilizer dilute Dilute with Saline/PBS to final concentration add_solubilizer->dilute animal_prep Prepare Animal (weigh, restrain) dilute->animal_prep dose_calc Calculate Dose Volume animal_prep->dose_calc administer Administer via chosen route (e.g., IP, PO) dose_calc->administer monitor_adverse Monitor for adverse effects (e.g., distress, injection site reaction) administer->monitor_adverse collect_samples Collect samples for PK/PD (blood, tissues) monitor_adverse->collect_samples

Experimental workflow for this compound delivery.

3. Potential for Off-Target Effects and Toxicity

Question: I am observing unexpected side effects in my animal studies with this compound. How can I determine if these are off-target effects or vehicle-related toxicity?

Answer:

Distinguishing between compound-specific off-target effects and vehicle-induced toxicity is a critical step in troubleshooting. Since the biological target of this compound is not well-documented, a systematic approach is necessary.

Troubleshooting Flowchart for Unexpected Toxicity:

G start Unexpected Adverse Effects Observed vehicle_control Are adverse effects present in the vehicle control group? start->vehicle_control yes_vehicle Toxicity is likely vehicle-related vehicle_control->yes_vehicle Yes no_vehicle Toxicity is likely compound-related vehicle_control->no_vehicle No dose_response Perform a dose-response study with this compound no_vehicle->dose_response dose_dependent Are adverse effects dose-dependent? dose_response->dose_dependent yes_dose Likely on-target or off-target effect of this compound dose_dependent->yes_dose Yes no_dose Consider idiosyncratic toxicity or experimental artifact dose_dependent->no_dose No

Troubleshooting unexpected toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 10% Cremophor EL, 80% Saline)

  • Calculate the total amount of this compound required for the study.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved.

  • Add Cremophor EL to a final concentration of 10% of the total volume. Vortex thoroughly.

  • Slowly add sterile saline, vortexing intermittently, until the final volume is reached.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Intraperitoneal (IP) Administration in Mice

  • Properly restrain the mouse, ensuring a clear view of the abdomen.

  • Tilt the mouse slightly with the head pointing downwards.

  • Insert a 25-27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the this compound formulation slowly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

References

Technical Support Center: Preventing Degradation of L-372662 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of L-372662 in your experimental buffers. Ensuring the stability of this compound is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous buffers?

A1: Like many peptide-based compounds, this compound is susceptible to several degradation pathways in aqueous solutions. The most common causes are:

  • Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions. Aspartate (Asp) residues are particularly prone to acid-catalyzed cleavage.[1]

  • Oxidation: Certain amino acid residues, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are susceptible to oxidation.[1][2] This can be accelerated by exposure to air, metal ions, and light.

  • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. This process is often pH-dependent, with increased rates at neutral to alkaline pH.

  • Aggregation: Peptides can form aggregates and precipitate out of solution, leading to a loss of active compound. This is more common with hydrophobic peptides and can be influenced by pH, ionic strength, and temperature.

Q2: How can I minimize the degradation of this compound during storage?

A2: Proper storage is crucial for maintaining the integrity of this compound.

  • Lyophilized Form: For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or -80°C, protected from light.[2]

  • In Solution: If you must store this compound in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Store these aliquots at -20°C or -80°C.

Q3: Which type of buffer is best for minimizing this compound degradation?

A3: The optimal buffer depends on the specific properties of this compound. However, some general guidelines apply:

  • pH Optimization: The stability of peptides is often greatest at a specific pH, typically between pH 3 and 5 to minimize deamidation. It is essential to determine the optimal pH for this compound stability.

  • Buffer Composition: The choice of buffer species can significantly impact stability. For example, phosphate (B84403) buffers have been shown to accelerate the degradation of some peptides, while acetate (B1210297) or glutamate (B1630785) buffers may be more protective. It is advisable to test a few different buffer systems to find the most suitable one for your experiments.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of this compound activity over time in solution. Chemical Degradation (Hydrolysis, Oxidation, Deamidation) 1. Optimize pH: Determine the pH at which this compound exhibits maximum stability. A pH range of 3-5 is often a good starting point to minimize deamidation. 2. Buffer Selection: Test different buffer systems (e.g., acetate, citrate, histidine) to identify one that minimizes degradation. Avoid phosphate buffers if catalysis is suspected. 3. Control Temperature: Perform experiments at the lowest practical temperature and store solutions at -20°C or -80°C. 4. Minimize Oxygen Exposure: For oxidation-sensitive peptides, use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial. 5. Chelate Metal Ions: If metal-catalyzed oxidation is a concern, add a chelating agent like EDTA to the buffer.
Precipitation or cloudiness observed in the this compound solution. Aggregation or Poor Solubility 1. Adjust pH: Move the buffer pH further away from the isoelectric point (pI) of this compound, as solubility is lowest at the pI. 2. Modify Ionic Strength: Systematically vary the salt concentration in your buffer. 3. Use Solubilizing Agents: For hydrophobic peptides, consider dissolving in a minimal amount of an organic solvent like DMSO or DMF before diluting into your aqueous buffer. 4. Sonication: Brief sonication can help to dissolve aggregates.
Inconsistent experimental results. Peptide Degradation or Inaccurate Concentration 1. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use. 2. Aliquot Stock Solutions: To avoid degradation from multiple freeze-thaw cycles, store this compound in single-use aliquots. 3. Verify Concentration: After preparation and before each experiment, verify the concentration of your this compound solution using a suitable analytical method like HPLC.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Stability
  • Buffer Preparation: Prepare a series of buffers (e.g., 20 mM acetate, phosphate, and borate) at different pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Sample Incubation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Quantification of Intact this compound: Analyze the aliquots by reverse-phase HPLC (RP-HPLC) with UV detection. The peak area of the intact this compound will be used to determine its concentration.

  • Data Analysis: Plot the percentage of remaining intact this compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Visualizing Degradation and Troubleshooting

Below are diagrams to help visualize potential degradation pathways and guide your troubleshooting efforts.

Potential Degradation Pathways for this compound L372662 Intact this compound Hydrolysis Hydrolysis Products (Peptide Fragments) L372662->Hydrolysis  High/Low pH  Temperature Oxidation Oxidized this compound L372662->Oxidation  Oxygen  Metal Ions  Light Deamidation Deamidated this compound L372662->Deamidation  Neutral/Alkaline pH  Temperature Aggregation Aggregates L372662->Aggregation  Hydrophobicity  Concentration  pH near pI Troubleshooting Workflow for this compound Instability start Instability Observed (Loss of Activity, Precipitation) check_storage Verify Storage Conditions (-20°C/-80°C, Aliquoted) start->check_storage improper_storage Correct Storage: Aliquot and Store at -20°C/-80°C check_storage->improper_storage No check_ph Is Buffer pH Optimized? check_storage->check_ph Yes improper_storage->check_ph optimize_ph Determine Optimal pH (See Protocol 1) check_ph->optimize_ph No check_buffer Is Buffer Composition Optimal? check_ph->check_buffer Yes optimize_ph->check_buffer test_buffers Test Alternative Buffers (e.g., Acetate, Citrate) check_buffer->test_buffers No check_oxidation Suspect Oxidation? check_buffer->check_oxidation Yes test_buffers->check_oxidation prevent_oxidation Use Degassed Buffers Add Antioxidants/Chelators check_oxidation->prevent_oxidation Yes stable This compound is Stable check_oxidation->stable No prevent_oxidation->stable

References

Technical Support Center: L-372662 Vehicle Solution for In Vivo Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and troubleshooting L-372662 vehicle solutions for in vivo injections.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For in vivo applications, it is critical to use a vehicle solution that minimizes toxicity while maintaining the solubility of the compound.

Q2: Can I inject a solution of this compound in 100% DMSO?

A2: No, it is not recommended to inject a 100% DMSO solution. High concentrations of DMSO can cause a range of toxic effects in animal models, including skin irritation, neurotoxicity, and organ damage[2][3][4][5]. The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 1% v/v, although slightly higher concentrations may be tolerated depending on the animal model and administration route[6].

Q3: What are suitable co-solvents to use with DMSO for in vivo injections?

A3: To achieve a low final DMSO concentration, it is common practice to first dissolve this compound in a minimal amount of DMSO to create a stock solution. This stock solution is then further diluted with a biocompatible co-solvent. Commonly used co-solvents include:

  • Saline (0.9% NaCl)[7][8]

  • Phosphate-Buffered Saline (PBS)[7]

  • Polyethylene Glycol (PEG), particularly PEG 400[5]

  • Propylene (B89431) Glycol (PG)[2][5]

  • Tween 80[6]

Q4: What is a standard protocol for preparing a vehicle solution for a hydrophobic compound like this compound?

A4: A widely accepted method involves creating a stock solution in DMSO and then diluting it with a co-solvent or a mixture of co-solvents. A suggested starting point is a vehicle composition of 10% DMSO, 10% Tween 80, and 80% water or saline[6]. The experimental protocol section below provides a more detailed step-by-step guide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon addition of aqueous co-solvent. The final concentration of DMSO is too low to maintain solubility. The aqueous co-solvent was added too quickly.Increase the proportion of DMSO in the final vehicle, but not to exceed recommended toxicity limits. Consider using a different co-solvent system, such as one containing PEG 400 or propylene glycol, which can improve the solubility of hydrophobic compounds[2][5]. Add the aqueous solution to the DMSO stock slowly while vortexing.
Visible signs of animal distress after injection (e.g., irritation, lethargy). The concentration of DMSO in the vehicle is too high, causing toxicity. The pH of the final solution is not within a physiologically tolerable range.Reduce the final concentration of DMSO in the injection solution. Always include a vehicle-only control group to differentiate between vehicle effects and compound effects[4]. Ensure the final pH of the solution is between 7.2 and 7.4[8].
Inconsistent experimental results. The compound is not fully dissolved, leading to inaccurate dosing. The vehicle itself is having a biological effect.Ensure the stock solution is completely clear before further dilution. Use a fresh preparation for each experiment as the stability of this compound in the vehicle solution may vary. Run a parallel experiment with a vehicle-only control group to account for any effects of the solvents.
Difficulty in dissolving this compound in the initial DMSO stock. The concentration of this compound is too high for the volume of DMSO.Gently warm the solution and use sonication to aid dissolution. If solubility is still an issue, a slightly larger initial volume of DMSO may be necessary, but be mindful of the final concentration after dilution.

Quantitative Data Summary

This compound Properties

PropertyValueSource
Molecular FormulaC33H38N4O6MedKoo Biosciences
Molecular Weight586.69MedKoo Biosciences
SolubilitySoluble in DMSO[1]

Recommended Vehicle Composition Starting Points

Vehicle ComponentPercentageNotesSource
DMSO10%Initial solvent for stock solution.[6]
Tween 8010%Emulsifier to improve solubility.[6]
Saline (0.9% NaCl) or Water80%Aqueous diluent.[6]
DMSO<10%To minimize toxicity.[3][4]
Polyethylene Glycol (PEG 400)40%Co-solvent.[2]
Water or Saline50%Aqueous diluent.[2]

Experimental Protocols

Protocol for Preparation of this compound Vehicle Solution for In Vivo Injection

  • Prepare the this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal volume of 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary. The solution should be clear with no visible particulates.

  • Prepare the Co-solvent Mixture:

    • In a separate sterile tube, prepare the desired co-solvent mixture. For example, for a final vehicle of 10% DMSO / 40% PEG 400 / 50% Saline, you would mix 4 parts PEG 400 with 5 parts sterile saline.

  • Final Dilution:

    • Slowly add the co-solvent mixture to the this compound DMSO stock solution while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

    • The final volume should be calculated to achieve the desired final concentration of this compound and the target percentage of each vehicle component.

  • Final Checks:

    • Visually inspect the final solution for any signs of precipitation.

    • If necessary, adjust the pH of the final solution to a physiologically compatible range (typically pH 7.2-7.4)[8].

    • It is recommended to prepare the final injection solution fresh on the day of the experiment.

Signaling Pathway and Experimental Workflow Diagrams

L372662_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin (B344502) Oxytocin L372662 L372662 OTR Oxytocin Receptor (GPCR) L372662->OTR Blocks Gq_protein Gq/11 Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction PKC->Contraction

Caption: Mechanism of action of this compound as an oxytocin receptor antagonist.

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO (Stock Solution) weigh->dissolve mix Slowly Mix Stock and Co-solvent (Vortexing) dissolve->mix prepare_cosolvent Prepare Co-solvent Mixture (e.g., PEG 400 + Saline) prepare_cosolvent->mix check Check for Precipitation and pH mix->check precipitate Troubleshoot: Adjust Vehicle Composition or Preparation check->precipitate Yes inject Administer to Animal Model check->inject No precipitate->mix observe Observe for Adverse Reactions inject->observe adverse_reaction Troubleshoot: Lower DMSO Concentration observe->adverse_reaction Adverse Reactions Observed end End observe->end No Adverse Reactions adverse_reaction->inject

Caption: Experimental workflow for preparing and administering this compound.

References

Technical Support Center: Improving the Bioavailability of L-372662

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the bioavailability of L-372662. This technical support center provides a comprehensive guide based on established methods for improving the bioavailability of poorly soluble compounds, using a hypothetical analogue, "Compound X," to illustrate key principles and experimental protocols. Researchers working with this compound can adapt these methodologies to their specific needs.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our preclinical studies. What are the likely causes?

A1: Low oral bioavailability for a compound like this compound, which is known to be soluble in DMSO, is often attributed to poor aqueous solubility and/or low intestinal permeability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these two parameters. It is likely that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Other contributing factors could include first-pass metabolism or efflux by intestinal transporters.

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A systematic approach is recommended. Start with a thorough physicochemical characterization of this compound, including its aqueous solubility at different pH values and its permeability. Based on these findings, you can explore various formulation strategies. For a compound with low solubility, common approaches include particle size reduction (micronization or nanosizing), formulation as a solid dispersion, or using lipid-based delivery systems.

Q3: Are there specific excipients that are known to improve the bioavailability of poorly soluble drugs?

A3: Yes, several excipients can enhance bioavailability.[1][2][3] For solubility enhancement, polymers like HPMC, PVP, and Soluplus® are used in solid dispersions.[3] Surfactants such as Tween® 80 and Cremophor® can improve wetting and solubilization.[4] Lipids and oils are the basis for self-emulsifying drug delivery systems (SEDDS).[2][4][5] The choice of excipient is critical and depends on the specific properties of the drug.[3]

Q4: How can we assess the intestinal permeability of this compound in vitro?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model to evaluate intestinal drug absorption and efflux.[6][7][8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media
Symptom Possible Cause Troubleshooting Step
The compound precipitates when moving from a DMSO stock to an aqueous buffer.Low aqueous solubility.1. Determine pH-dependent solubility: The solubility of ionizable compounds can be significantly influenced by pH. 2. Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution. 3. Use of solubilizing excipients: Screen various surfactants and co-solvents. 4. Formulate as a solid dispersion: Dispersing the drug in a hydrophilic polymer matrix can improve dissolution.
Inconsistent dissolution profiles between batches.Variability in the solid-state properties (e.g., crystallinity, polymorphism).1. Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. Control crystallization conditions: Standardize the process to ensure a consistent solid form.
Issue 2: Low Permeability in Caco-2 Assays
Symptom Possible Cause Troubleshooting Step
Low Papp (A-B) value.The compound has inherently low permeability.1. Prodrug approach: Modify the chemical structure to a more permeable form that converts to the active drug in vivo. 2. Use of permeation enhancers: Certain excipients can transiently open tight junctions between intestinal cells.
High efflux ratio (Papp B-A / Papp A-B > 2).The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).1. Co-administration with an efflux inhibitor: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. Formulation with excipients that inhibit efflux: Some surfactants and polymers have been shown to inhibit P-gp.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
Chemical FormulaC₃₃H₃₈N₄O₆MedKoo Biosciences
Molecular Weight586.69 g/mol MedKoo Biosciences
Aqueous Solubility (pH 7.4)Data not availableExperimental Determination
LogPData not availableCalculated or Experimental
pKaData not availableExperimental Determination
DMSO SolubilitySolubleMedKoo Biosciences
Table 2: Hypothetical In Vitro Dissolution Data for Compound X (this compound Analogue) Formulations
Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Unformulated Compound X< 5%< 10%
Micronized Compound X25%40%
Compound X Solid Dispersion (1:5 with PVP K30)70%95%
Compound X SEDDS98%> 99%
Table 3: Hypothetical Caco-2 Permeability Data for Compound X (this compound Analogue)
ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Compound X0.55.010
Compound X + Verapamil2.53.01.2

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of a Poorly Soluble Compound

Objective: To determine the dissolution rate of different formulations of a poorly soluble compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid)

  • Compound formulations (e.g., pure drug, micronized, solid dispersion)

  • HPLC for analysis

Method:

  • Pre-heat the dissolution medium to 37°C ± 0.5°C.

  • Add the specified volume of medium to each dissolution vessel.

  • Place a single dose of the formulation into each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium.

  • Replace the withdrawn volume with fresh, pre-heated medium.

  • Filter the samples and analyze the drug concentration by a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS for analysis

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the A-B permeability assay, add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • For the B-A permeability assay, add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Visualizations

Bioavailability_Factors cluster_drug Drug Properties cluster_formulation Formulation Strategies cluster_physiological Physiological Factors Aqueous\nSolubility Aqueous Solubility Bioavailability Bioavailability Aqueous\nSolubility->Bioavailability affects dissolution Permeability Permeability Permeability->Bioavailability affects absorption Stability Stability Stability->Bioavailability Particle Size\nReduction Particle Size Reduction Particle Size\nReduction->Aqueous\nSolubility improves Solid\nDispersion Solid Dispersion Solid\nDispersion->Aqueous\nSolubility improves Lipid-Based\nSystems Lipid-Based Systems Lipid-Based\nSystems->Aqueous\nSolubility improves GI Transit GI Transit GI Transit->Bioavailability First-Pass\nMetabolism First-Pass Metabolism First-Pass\nMetabolism->Bioavailability reduces Efflux\nTransporters Efflux Transporters Efflux\nTransporters->Permeability reduces

Caption: Factors influencing the oral bioavailability of a drug.

Experimental_Workflow A Physicochemical Characterization (Solubility, Permeability) B Formulation Development A->B C In Vitro Dissolution Testing B->C D In Vitro Permeability Assay (e.g., Caco-2) B->D E Lead Formulation Selection C->E D->E F In Vivo Pharmacokinetic Study E->F

Caption: Workflow for improving the bioavailability of a compound.

Signaling_Pathway_Efflux cluster_membrane Intestinal Epithelial Cell Membrane L-372662_out This compound (Lumen) L-372662_in This compound (Inside Cell) L-372662_out->L-372662_in Passive Diffusion Pgp P-glycoprotein (Efflux Transporter) Pgp->L-372662_out Efflux L-372662_in->Pgp Binding Systemic\nCirculation Systemic Circulation L-372662_in->Systemic\nCirculation Absorption

Caption: Role of P-glycoprotein in the intestinal efflux of a drug.

References

Technical Support Center: Minimizing Drug-Induced Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity in long-term preclinical studies. The following information is generalized for any investigational compound, referred to herein as "Compound X."

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a long-term toxicity study to minimize unexpected adverse effects?

A1: The initial and most critical step is to conduct a thorough dose range-finding (DRF) study. A well-designed DRF study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a short period. This helps in selecting appropriate dose levels for longer studies, ensuring that the high dose is toxic enough to identify potential target organs without causing excessive mortality.[1][2] A phased approach, starting with a tolerability phase in a small number of animals across a wide range of doses, followed by a dose range confirmation phase with larger groups, is recommended.[3]

Q2: What are the essential clinical observations to monitor daily in a long-term toxicity study?

A2: Daily cage-side observations are crucial for early detection of toxicity. Key observations include changes in skin and fur, eyes and mucous membranes, respiratory and circulatory patterns, autonomic and central nervous system signs (e.g., tremors, convulsions), somatomotor activity, and behavior patterns.[4] Additionally, monitoring body weight, food and water consumption, and any signs of pain or distress (e.g., hunched posture, ruffled fur) are vital.

Q3: What are the standard clinical pathology parameters that should be evaluated?

A3: In long-term rodent studies, hematology and clinical chemistry tests should be performed on at least 10 animals per sex per group.[4] Blood samples should be collected at baseline, during the study, and at termination. Key parameters include:

  • Hematology: Hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.

  • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, total cholesterol, triglycerides, glucose, blood urea (B33335) nitrogen (BUN), and creatinine.[5][6]

Q4: What is the significance of including a recovery group in a long-term toxicity study?

A4: A recovery group consists of animals that are administered the test compound and then monitored for a period after dosing has ceased. This group is essential for determining whether the observed toxic effects are reversible or persistent. This information is critical for assessing the long-term risk of the compound.

Q5: How can in vitro toxicity data be used to inform in vivo studies?

A5: In vitro toxicity studies using human-based cellular systems, organoids, or organ-on-a-chip technologies can provide early insights into potential mechanisms of toxicity. However, discrepancies between in vitro and in vivo results are common due to the complexity of a whole biological system, including metabolism, immune responses, and pharmacokinetics, which are not fully replicated in vitro.[7] Therefore, in vitro data should be used to guide dose selection and identify potential target organs for in vivo studies, rather than as a direct substitute.

Troubleshooting Guides

Issue 1: Unexpected High Mortality Rate in the High-Dose Group

Possible Cause Troubleshooting Step
Formulation Error Verify the concentration and homogeneity of the dosing solution. Prepare a fresh batch and re-analyze.
Incorrect Dose Calculation Double-check all dose calculations, especially for conversions between units and for dose volume adjustments based on body weight.
Rapid Absorption/Bioavailability If the route of administration is oral, consider if the formulation led to unexpectedly high absorption. Analyze toxicokinetic data to assess exposure levels.[8]
Increased Sensitivity of Animal Strain Review historical data for the specific animal strain to check for known sensitivities. Consider a pilot study with a different, less sensitive strain.
Contaminated Feed or Water Test feed, water, and bedding for potential contaminants that could interact with the test compound.

Issue 2: High Variability in Clinical Pathology Data

Possible Cause Troubleshooting Step
Inconsistent Sample Collection Ensure that blood samples are collected at the same time of day for all animals to minimize circadian rhythm effects. Standardize the collection site and technique.
Improper Sample Handling Follow strict protocols for sample processing, storage, and analysis to prevent hemolysis or degradation of analytes.
Underlying Health Issues in Animals Review the health records of individual animals to identify any pre-existing conditions that could affect the results.
Stress-Induced Changes Minimize animal stress through proper handling and housing conditions. Stress can impact hematological and biochemical parameters.[9]
Small Sample Size If feasible and ethically justified, consider increasing the number of animals per group to improve statistical power.

Issue 3: Discrepancy Between Histopathology and Clinical Pathology Findings

Possible Cause Troubleshooting Step
Timing of Sample Collection Clinical pathology changes may precede or follow observable histopathological changes. Review the time course of the study and consider adding interim sacrifice points.
Lack of Specific Biomarkers The standard clinical pathology panel may not be sensitive enough to detect certain types of organ damage. Consider using more specific biomarkers (e.g., kidney injury molecule-1 for nephrotoxicity).
Functional vs. Structural Damage The compound may be causing functional changes in an organ without significant structural damage visible at the light microscopy level. Consider functional assays or electron microscopy.
Subjectivity in Histopathology Scoring Implement a blinded review of slides by a second pathologist to confirm the findings and ensure consistency in scoring.[10]
Metabolic Adaptation The organ may have adapted to the toxic insult over time, leading to a normalization of clinical pathology markers despite persistent low-level histopathological changes.

Quantitative Data Summary

Table 1: Key Clinical Pathology Parameters to Monitor in a 28-Day Rodent Toxicity Study

Parameter Organ System Potential Implication of Alteration
Alanine Aminotransferase (ALT)LiverHepatocellular injury[5][11]
Aspartate Aminotransferase (AST)Liver, Muscle, HeartHepatocellular injury, muscle damage[5][11]
Alkaline Phosphatase (ALP)Liver, BoneCholestasis, bone turnover[5][11]
Total BilirubinLiverImpaired liver function, cholestasis[5][11]
Blood Urea Nitrogen (BUN)KidneyDecreased renal function[6]
CreatinineKidneyDecreased glomerular filtration[6]
Total ProteinLiver, Kidney, NutritionChanges in liver synthesis, renal loss, or nutritional status
AlbuminLiver, Kidney, NutritionDecreased liver synthesis, renal loss, or malnutrition
GlucosePancreas, LiverAltered carbohydrate metabolism[6]
CholesterolLiverAltered lipid metabolism[5]
Hemoglobin/HematocritHematopoietic SystemAnemia, erythropoiesis suppression
White Blood Cell CountImmune SystemInflammation, immunosuppression
Platelet CountHematopoietic SystemThrombocytopenia, thrombocytosis

Table 2: Common Organ Weight Changes and Potential Interpretations

Organ Weight Change Potential Interpretation
LiverIncreaseHypertrophy (e.g., enzyme induction), inflammation, congestion
LiverDecreaseAtrophy, necrosis
KidneysIncreaseInflammation, tubular hypertrophy, hydronephrosis
KidneysDecreaseAtrophy, necrosis
SpleenIncreaseExtramedullary hematopoiesis, lymphoid hyperplasia, congestion
SpleenDecreaseLymphoid depletion, atrophy
ThymusDecreaseAtrophy due to stress or immunosuppression
Adrenal GlandsIncreaseHypertrophy due to stress or direct toxic effect[9]
HeartIncreaseHypertrophy, inflammation
TestesDecreaseAtrophy, germ cell depletion

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) Study in Rodents

  • Animal Selection: Use a small number of animals (e.g., 3-5 per sex per group) of the same species and strain as the planned long-term study.[3]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a wide range of doses (e.g., 3-5 doses spanning several orders of magnitude).

  • Administration: Administer the compound for a short duration (e.g., 7-14 days) via the intended clinical route.

  • Observations: Conduct daily clinical observations, and measure body weight and food consumption regularly.

  • Toxicokinetics: Collect blood samples at predetermined time points to assess systemic exposure (AUC, Cmax).[8]

  • Endpoint Analysis: At the end of the study, perform a gross necropsy. For a more detailed DRF, limited histopathology of key organs may be conducted.

  • MTD Determination: Analyze the data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce significant toxicity or more than a 10% reduction in body weight gain.

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

  • Animal Selection: Use at least 5 male and 5 female rodents per group.[12][13]

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels (low, mid, high) selected based on the DRF study. The high dose should elicit some toxicity but not excessive mortality.[12] A recovery group (high dose and control) of the same size is often included.

  • Administration: Administer the test substance daily for 28 consecutive days, typically by oral gavage.[13][14]

  • In-life Monitoring:

    • Conduct detailed clinical observations daily.[13]

    • Measure body weight and food consumption weekly.[13]

    • Perform a functional observational battery (FOB) and motor activity assessment during the last week.

  • Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis from all animals at termination.

  • Necropsy and Histopathology:

    • At the end of the 28-day dosing period (and recovery period for those groups), euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries).[15]

    • Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.[15]

    • Perform histopathological examination of all tissues from the control and high-dose groups. If treatment-related effects are found in the high-dose group, examine the same tissues from the lower dose groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

drug_induced_oxidative_stress drug Compound X metabolism Metabolism (e.g., CYP450) drug->metabolism ros Reactive Oxygen Species (ROS) metabolism->ros Generation stress Oxidative Stress ros->stress antioxidants Cellular Antioxidants (e.g., GSH) antioxidants->ros Neutralization lipid Lipid Peroxidation stress->lipid protein Protein Oxidation stress->protein dna DNA Damage stress->dna damage Cellular Damage lipid->damage protein->damage dna->damage apoptosis Apoptosis damage->apoptosis

Caption: Pathway of drug-induced oxidative stress leading to cellular damage.

cardiotoxicity_pathway drug Cardiotoxic Drug mitochondria Mitochondrial Dysfunction drug->mitochondria ros ROS Production drug->ros ca_handling Altered Ca2+ Handling drug->ca_handling mitochondria->ros atp ATP Depletion mitochondria->atp apoptosis Cardiomyocyte Apoptosis ros->apoptosis contractility Decreased Contractility atp->contractility ca_handling->contractility apoptosis->contractility heart_failure Heart Failure contractility->heart_failure nephrotoxicity_mechanisms drug Nephrotoxic Drug (in circulation) tubule Proximal Tubule drug->tubule Accumulation crystal Crystal Nephropathy drug->crystal Precipitation interstitial Interstitial Nephritis drug->interstitial Immune Response direct_toxicity Direct Tubular Toxicity tubule->direct_toxicity atn Acute Tubular Necrosis (ATN) direct_toxicity->atn obstruction Tubular Obstruction crystal->obstruction inflammation Inflammation interstitial->inflammation aki Acute Kidney Injury (AKI) atn->aki obstruction->aki inflammation->aki experimental_workflow start Start: Compound Selection drf Dose Range-Finding (DRF) Study start->drf mtd Determine MTD drf->mtd dose_select Select Doses for Long-Term Study mtd->dose_select long_term 28-Day or 90-Day Toxicity Study dose_select->long_term in_life In-life Monitoring: - Clinical Signs - Body Weight - Food/Water Intake long_term->in_life termination Study Termination long_term->termination clin_path Clinical Pathology: - Hematology - Biochemistry termination->clin_path necropsy Gross Necropsy & Organ Weights termination->necropsy report Final Report & Risk Assessment clin_path->report histo Histopathology necropsy->histo histo->report

References

L-372662 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with L-372662, a selective inhibitor of Kinase X. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues, with a particular focus on overcoming challenges related to batch-to-batch variability. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the IC50 value of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in the potency (IC50) of a compound can stem from several factors related to the chemical synthesis and purification process.[1][2] Minor differences in purity, the presence of trace impurities, or variations in the crystalline form (polymorphism) of the compound can all affect its biological activity.[2] Each batch of this compound undergoes rigorous quality control (QC) testing to minimize this variability. However, we recommend researchers perform their own internal validation.

Q2: What are the recommended storage and handling conditions for this compound to ensure its stability and activity?

A2: To maintain the integrity of this compound, it should be stored as a powder at -20°C, protected from light and moisture. For creating stock solutions, we recommend using anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions should be stored at -80°C.

Q3: My cells are showing signs of toxicity even at low concentrations of this compound, which is inconsistent with previous experiments. What should I do?

A3: Unexplained cytotoxicity can be a result of several factors. First, verify the final concentration of your this compound working solution. Pipetting errors or incorrect calculations can lead to higher-than-expected concentrations.[3] Secondly, consider the health and passage number of your cell line, as cells at high passage numbers can become more sensitive to treatments. Finally, although unlikely, a particular batch of the compound might contain a cytotoxic impurity. If you suspect this is the case, please contact our technical support with the batch number for further investigation.

Q4: We are not observing the expected downstream inhibition of the Kinase X signaling pathway after treatment with this compound. What could be the issue?

A4: If you are not seeing the expected inhibition of downstream targets (e.g., phosphorylation of a substrate), consider the following:

  • Compound Activity: Confirm the activity of your specific batch of this compound.

  • Cellular Uptake: Ensure that the compound is being taken up by your specific cell line.

  • Experimental Timeline: The kinetics of pathway inhibition can vary. Perform a time-course experiment to determine the optimal treatment duration.

  • Antibody Quality: If using Western blotting, ensure your primary antibodies for the phosphorylated and total target proteins are specific and validated.[4]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results

If you are experiencing high variability in your cell viability assays (e.g., MTT, MTS, or WST-1), follow these troubleshooting steps.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Batch-to-Batch Variability Request the Certificate of Analysis (CoA) for each batch. If possible, test new batches against a previously validated "gold standard" batch.Consistent IC50 values between qualified batches.
Inaccurate Compound Concentration Prepare fresh serial dilutions from a new aliquot of your stock solution. Verify pipette calibration.Reduced variability in dose-response curves.
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Use a consistent cell counting method.[3]Uniform cell growth across wells, leading to more consistent assay results.
Edge Effects in Microplates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[3]Minimized evaporation and concentration changes in the experimental wells.
Hypothetical Batch Comparison Data

The following table illustrates how different batches of this compound might perform in a cell viability assay.

Batch Number Purity (HPLC) IC50 (Kinase Assay) IC50 (Cell Viability) Notes
L372-A0199.5%15 nM150 nMReference Batch
L372-A0299.2%18 nM175 nMWithin acceptable range
L372-B0197.8%35 nM320 nMLower purity correlates with reduced potency.
L372-B0299.6%16 nM155 nMHigh purity, consistent with reference batch.

Experimental Protocols

Protocol 1: Cell Viability (WST-1) Assay

This protocol is for determining the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Kinase X Pathway Inhibition

This protocol is for assessing the phosphorylation status of a downstream target of Kinase X.[5]

Materials:

  • Cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[5]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.[5]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.[5]

Visualizations

Signaling Pathway

KinaseX_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression L372662 This compound L372662->KinaseX

Caption: The hypothetical signaling pathway of Kinase X inhibited by this compound.

Experimental Workflow

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Verify Compound Integrity (Storage, Aliquoting, Age) start->check_compound check_protocol Review Experimental Protocol (Pipetting, Seeding, Reagents) start->check_protocol check_cells Assess Cell Health (Passage Number, Contamination) start->check_cells qualify_batch Qualify New Batch (Compare to Reference Batch) check_compound->qualify_batch check_protocol->qualify_batch check_cells->qualify_batch consistent Results Consistent? qualify_batch->consistent proceed Proceed with Experiment consistent->proceed Yes contact_support Contact Technical Support consistent->contact_support No

Caption: A workflow for troubleshooting inconsistent experimental results with this compound.

Logical Relationship Diagram

Batch_Variability_Logic cluster_synthesis Chemical Synthesis cluster_properties Compound Properties cluster_outcome Experimental Outcome raw_materials Raw Materials purity Purity / Impurities raw_materials->purity process_params Process Parameters process_params->purity polymorphism Polymorphism process_params->polymorphism purification Purification Method purification->purity potency Biological Potency (IC50) purity->potency solubility Solubility polymorphism->solubility solubility->potency variability Result Variability potency->variability

References

Validation & Comparative

A Comparative Guide to L-372662 and Atosiban in Tocolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical and clinical data available for the oxytocin (B344502) receptor antagonists L-372662 and atosiban (B549348) for the application of tocolysis in preterm labor.

Introduction

Preterm birth is a significant cause of neonatal morbidity and mortality worldwide. Tocolytic agents are used to suppress uterine contractions and delay delivery, allowing for the administration of corticosteroids to improve fetal outcomes. Oxytocin receptor antagonists represent a targeted approach to tocolysis with a favorable side-effect profile compared to other agents like beta-adrenergic agonists. Atosiban is a well-established oxytocin receptor antagonist used in clinical practice in many countries. This compound is a non-peptide oxytocin receptor antagonist that has been evaluated in preclinical studies. This guide aims to compare these two compounds based on available scientific data.

Mechanism of Action: Oxytocin Receptor Antagonism

Both this compound and atosiban are competitive antagonists of the oxytocin receptor. In the myometrium, oxytocin binds to its G-protein coupled receptor (GPCR), which activates the Gq/phospholipase C (PLC) signaling pathway. This leads to the production of inositol (B14025) trisphosphate (IP3), which in turn stimulates the release of calcium from the sarcoplasmic reticulum, leading to uterine muscle contraction. By blocking the oxytocin receptor, these antagonists prevent this signaling cascade, resulting in myometrial relaxation and the cessation of contractions.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Oxytocin Oxytocin OT-R Oxytocin Receptor (GPCR) Oxytocin->OT-R Binds Gq Gq OT-R->Gq Activates This compound / Atosiban This compound / Atosiban This compound / Atosiban->OT-R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ Ca2+ SR->Ca2+ Releases Contraction Contraction Ca2+->Contraction

Figure 1: Oxytocin Receptor Signaling Pathway and Antagonist Action

Preclinical Data Comparison

Preclinical studies provide foundational data on the potency, selectivity, and pharmacokinetic properties of drug candidates. The following table summarizes the available preclinical data for this compound and atosiban.

ParameterThis compoundAtosibanReference
Receptor Binding Affinity (Ki, human oxytocin receptor) 4.1 nM76 nM[1]
In Vivo Potency (Rat model of uterine contractions) AD50 = 0.71 mg/kg (intravenous)Data not available in a directly comparable format[1]
Oral Bioavailability 90% (Rat), 96% (Dog)Not orally bioavailable[1]
Selectivity Excellent selectivity against human vasopressin receptorsAlso a vasopressin V1a receptor antagonist[1]
Experimental Protocols: Preclinical Studies

In Vitro Receptor Binding Assay (for Ki determination):

  • Objective: To determine the binding affinity of the compound to the human oxytocin receptor.

  • Methodology:

    • Membranes from cells stably expressing the recombinant human oxytocin receptor are prepared.

    • A radiolabeled ligand with known high affinity for the oxytocin receptor is incubated with the cell membranes.

    • Increasing concentrations of the test compound (this compound or atosiban) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the amount of bound radioligand is measured.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Inhibition Assay (Rat Model):

  • Objective: To assess the in vivo potency of the compound in inhibiting uterine contractions.

  • Methodology:

    • Late-stage pregnant rats are used as the animal model.

    • Uterine contractions are induced by a continuous intravenous infusion of oxytocin.

    • The test compound (this compound) is administered intravenously at various doses.

    • Uterine activity is monitored, and the dose of the compound that produces a 50% reduction in the frequency or amplitude of contractions (AD50) is determined.

Clinical Data Comparison: A Focus on Atosiban

While preclinical data for this compound are promising, there is a lack of publicly available clinical trial data for this compound. In contrast, atosiban has been extensively studied in clinical trials and is used in clinical practice for tocolysis.

Atosiban Efficacy in Tocolysis
OutcomeAtosibanComparatorReference
Pregnancy Prolongation > 48 hours 89% of patients-
Pregnancy Prolongation > 72 hours 83.75% of patients-
Pregnancy Prolongation > 7 days 77% of patients-
Comparison with Beta-agonists (e.g., ritodrine, terbutaline, salbutamol) Similar efficacy in delaying deliveryBeta-agonists[2]
Comparison with Placebo Significantly higher percentage of women remaining undelivered at 24h, 48h, and 7 daysPlacebo
Atosiban Safety and Tolerability
Adverse Event ProfileAtosibanComparator (Beta-agonists)Reference
Maternal Side Effects Significantly fewer maternal cardiovascular side effects. Most common side effect is nausea.More frequent maternal adverse events, including cardiovascular side effects.[2]
Fetal/Neonatal Outcomes Generally comparable to comparators.Generally comparable to atosiban.[2]
Experimental Protocol: A Representative Atosiban Clinical Trial
  • Objective: To compare the efficacy and safety of atosiban with a beta-agonist (e.g., salbutamol) in the treatment of preterm labor.

  • Study Design: A multicenter, double-blind, double-dummy, randomized controlled trial.

  • Inclusion Criteria: Pregnant women between 23 and 33 weeks of gestation diagnosed with preterm labor (regular uterine contractions and cervical changes).

  • Intervention:

    • Atosiban group: Intravenous atosiban administered as an initial bolus dose, followed by a loading infusion and then a maintenance infusion for up to 48 hours.

    • Comparator group: Intravenous salbutamol (B1663637) administered for up to 48 hours.

  • Primary Outcome Measures:

    • Tocolytic effectiveness: Proportion of women undelivered after 48 hours and 7 days.

  • Secondary Outcome Measures:

    • Maternal and fetal adverse events.

    • Neonatal morbidity and mortality.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Tocolysis Studies

The following diagram illustrates a typical workflow for preclinical and clinical studies of tocolytic agents.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Studies (Receptor Binding, Cell-based assays) In_Vivo_Animal In Vivo Animal Models (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo_Animal Phase_I Phase I (Safety, Dosage in healthy volunteers) In_Vivo_Animal->Phase_I IND Submission Phase_II Phase II (Efficacy, Side effects in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy and safety) Phase_II->Phase_III

Figure 2: General Experimental Workflow for Drug Development in Tocolysis
Logical Relationship in Tocolytic Drug Action

The following diagram illustrates the logical flow from molecular properties to clinical outcomes for an oxytocin receptor antagonist.

High_Affinity High Receptor Binding Affinity (Low Ki) High_Potency High In Vivo Potency (Low AD50/ED50) High_Affinity->High_Potency Efficacy Clinical Efficacy (Pregnancy Prolongation) High_Potency->Efficacy Favorable_PK Favorable Pharmacokinetics (e.g., Oral Bioavailability) Favorable_PK->Efficacy Clinical_Utility High Clinical Utility Efficacy->Clinical_Utility Safety Good Safety Profile (Few Side Effects) Safety->Clinical_Utility

Figure 3: Logical Relationship from Molecular Properties to Clinical Utility

Summary and Conclusion

This comparative guide highlights the distinct profiles of this compound and atosiban as oxytocin receptor antagonists for tocolysis.

This compound demonstrates a promising preclinical profile characterized by high in vitro potency at the human oxytocin receptor, in vivo efficacy in a rat model, and excellent oral bioavailability.[1] These characteristics suggest its potential as a convenient and effective tocolytic agent. However, the lack of publicly available clinical trial data means its efficacy and safety in humans remain unproven.

Atosiban , on the other hand, is a well-established tocolytic with a large body of clinical evidence supporting its efficacy and safety. While it has lower in vitro potency compared to this compound and lacks oral bioavailability, requiring intravenous administration, its clinical utility is well-documented.[2] It offers comparable efficacy to beta-agonists with a significantly better maternal safety profile.

References

A Comparative Guide to L-372662 and Barusiban for Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent oxytocin (B344502) receptor (OTR) antagonists: L-372662, a non-peptide antagonist, and barusiban (B1609675), a peptide-based antagonist. This document is intended to assist researchers and drug development professionals in making informed decisions by presenting a side-by-side analysis of their performance based on available preclinical data.

Introduction

Oxytocin (OT), a neurohypophysial hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and lactation. The oxytocin receptor (OTR), a G-protein coupled receptor, mediates these effects. Consequently, OTR antagonists have been a focal point of research for therapeutic applications, particularly in the management of preterm labor. This compound and barusiban represent two distinct chemical classes of OTR antagonists, each with a unique pharmacological profile.

Data Presentation

The following tables summarize the quantitative data available for this compound and barusiban, focusing on their binding affinity, selectivity, and in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
CompoundTarget ReceptorTest SystemKi (nM)Selectivity vs. V1aRReference
This compound Human OTR (cloned)Not Specified4.1Excellent[1]
Barusiban Human OTR (cloned)Not SpecifiedNot Specified~300-fold[2]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. V1aR: Vasopressin 1a Receptor.

Table 2: In Vivo Efficacy
CompoundAnimal ModelEndpointPotencyDuration of ActionOral BioavailabilityReference
This compound RatInhibition of OT-induced uterine contractionsAD50 = 0.71 mg/kg (IV)Not Specified90% (Rat), 96% (Dog)[1]
Barusiban Cynomolgus MonkeyInhibition of OT-induced uterine contractionsIC50 = 12.7 ng/mL>13-15 hoursNot Applicable (Peptide)[2][3]

AD50: The dose that produces 50% of the maximal effect. IC50: The concentration that causes 50% inhibition. IV: Intravenous.

Experimental Protocols

Radioligand Binding Assays

While specific proprietary protocols for this compound and barusiban are not publicly available, a general methodology for determining OTR binding affinity is described below.

Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.

Materials:

  • Cell membranes expressing the human oxytocin receptor.

  • Radioligand (e.g., [3H]-Oxytocin).

  • Test compounds (this compound or barusiban) at various concentrations.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Inhibition of Uterine Contractions

The in vivo efficacy of OTR antagonists is commonly assessed by their ability to inhibit oxytocin-induced uterine contractions in animal models.

Objective: To determine the potency and duration of action of an OTR antagonist in inhibiting uterine contractions.

Animal Model: Anesthetized late-term pregnant rats or conscious pregnant cynomolgus monkeys.

Procedure:

  • Surgically implant a catheter into the uterus or place a telemetric device to monitor intrauterine pressure.

  • Infuse oxytocin to induce stable uterine contractions.

  • Administer the test compound (this compound or barusiban) intravenously or via other relevant routes.

  • Record the changes in the frequency and amplitude of uterine contractions.

  • Determine the dose or concentration of the antagonist required to produce a 50% reduction in uterine activity (AD50 or IC50).

  • Monitor the duration of the inhibitory effect over time.

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

OTR_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq_G11 Gq/G11 OTR->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to

Caption: Oxytocin Receptor (OTR) Signaling Cascade

Experimental Workflow for OTR Antagonist Evaluation

OTR_Antagonist_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Binding_Assay->Functional_Assay Uterine_Contraction Inhibition of Oxytocin-induced Uterine Contractions (Determine Potency & Duration) Functional_Assay->Uterine_Contraction Lead Compound Selection PK_Studies Pharmacokinetic Studies (Determine Bioavailability) Uterine_Contraction->PK_Studies

Caption: OTR Antagonist Evaluation Workflow

Comparative Framework: this compound vs. Barusiban

Comparison_Framework cluster_L372662 This compound cluster_Barusiban Barusiban OTR_Antagonism OTR Antagonism cluster_L372662 cluster_L372662 OTR_Antagonism->cluster_L372662 cluster_Barusiban cluster_Barusiban OTR_Antagonism->cluster_Barusiban L37_Class Class: Non-peptide L37_Potency Potency: High (nM range Ki) L37_Selectivity Selectivity: Excellent L37_Oral Oral Bioavailability: High (90-96%) Bar_Class Class: Peptide Bar_Potency Potency: High (Sub-nM range Ki implied) Bar_Selectivity Selectivity: High (~300-fold) Bar_Duration Duration of Action: Long (>13h)

Caption: this compound vs. Barusiban Comparison

Discussion

Both this compound and barusiban are potent and selective OTR antagonists. The primary distinction lies in their chemical nature, which dictates their pharmacokinetic properties and potential routes of administration.

This compound , as a non-peptide small molecule, possesses the significant advantage of excellent oral bioavailability.[1] This characteristic makes it a more convenient option for potential chronic or outpatient therapeutic applications. Its high potency and selectivity further underscore its potential as a therapeutic agent.

Barusiban , a peptide antagonist, demonstrates high potency and a remarkably long duration of action in vivo, significantly longer than the comparator atosiban (B549348).[2][3] Its high selectivity for the OTR over the V1aR is a key advantage, potentially reducing side effects associated with vasopressin receptor antagonism.[2] However, as a peptide, it is not orally bioavailable and requires parenteral administration.

Conclusion

The choice between this compound and barusiban for research or development purposes will largely depend on the specific application and desired therapeutic profile. This compound's oral bioavailability makes it an attractive candidate for indications requiring long-term or non-invasive treatment. Barusiban's long duration of action following parenteral administration makes it well-suited for acute settings, such as the management of preterm labor, where sustained uterine relaxation is critical. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative merits.

References

Validating the Specificity of L-372662: A Comparative Guide Using Oxytocin Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the specificity of a pharmacological tool is paramount. This guide provides a comparative framework for validating the specificity of L-372662, a potent and orally active non-peptide oxytocin (B344502) receptor (OTR) antagonist, utilizing OTR knockout (KO) animal models. The use of KO models represents the gold standard for confirming that the observed effects of a compound are mediated through its intended target.

This compound: An Overview

The Gold Standard: OTR Knockout Models

The definitive method to ascertain the on-target activity of an OTR antagonist like this compound is to compare its effects in wild-type (WT) animals with those in animals where the oxytocin receptor gene has been genetically deleted (OTR-KO). In OTR-KO animals, any physiological or behavioral effects observed following the administration of a truly specific OTR antagonist should be absent.

Comparative Efficacy of this compound in Wild-Type vs. OTR Knockout Models

The following table summarizes the expected outcomes of a hypothetical study designed to validate the specificity of this compound. These illustrative data points are based on the established physiological roles of the oxytocin system.

Parameter Experimental Condition Expected Outcome in Wild-Type (WT) Animals Expected Outcome in OTR Knockout (KO) Animals Interpretation of Specificity
Uterine Contractions Oxytocin-induced uterine contractionsThis compound significantly inhibits the frequency and amplitude of contractions.No significant effect of this compound as oxytocin cannot induce contractions.High specificity
Social Recognition Social discrimination testThis compound impairs the ability to distinguish between familiar and novel conspecifics.No further impairment observed as OTR-KO animals already exhibit deficits in social recognition.[1][2]High specificity
Maternal Behavior Pup retrieval and nursingThis compound may disrupt the initiation or maintenance of maternal care.OTR-KO dams already show deficits in maternal behavior; this compound should have no additional effect.[3][4]High specificity
Anxiety-like Behavior Elevated plus mazeThis compound may increase anxiety-like behavior (less time in open arms).No significant change in anxiety-like behavior compared to baseline OTR-KO phenotype.[3]High specificity

Experimental Protocols

A rigorous validation study would involve the following key experiments:

In Vivo Assessment of Uterine Contractility
  • Animals: Adult female wild-type and OTR-KO mice in late gestation.

  • Procedure:

    • Anesthetize the mice and expose the uterine horns.

    • Attach isometric force transducers to the uterine muscle strips to record contractions.

    • Administer a sub-maximal dose of oxytocin intravenously to induce rhythmic uterine contractions in WT mice.

    • Once stable contractions are established, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.

    • Record changes in the frequency and amplitude of contractions for a defined period.

    • Perform the same procedure in OTR-KO mice to confirm the absence of oxytocin-induced contractions and any effect of this compound.

Social Discrimination Test
  • Animals: Adult male wild-type and OTR-KO mice.

  • Procedure:

    • Habituate the subject male to a three-chambered social interaction arena.

    • In the first trial (social exposure), place a novel female mouse (stimulus 1) in one of the side chambers. Allow the subject male to explore all three chambers for a set duration (e.g., 10 minutes).

    • Administer this compound or vehicle to the subject male.

    • In the second trial (social recognition), place stimulus 1 in one side chamber and a novel female mouse (stimulus 2) in the other side chamber.

    • Record the time the subject male spends interacting with each stimulus female. A preference for the novel female (stimulus 2) indicates social recognition.

    • Compare the social recognition performance between WT and OTR-KO mice treated with this compound or vehicle.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq_11 Gq/11 OTR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca2_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->OTR Experimental_Workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups cluster_assays Behavioral and Physiological Assays WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_L372662 WT + this compound WT->WT_L372662 KO OTR Knockout (KO) Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_L372662 KO + this compound KO->KO_L372662 Uterine_Contraction Uterine Contraction Assay WT_Vehicle->Uterine_Contraction Social_Recognition Social Recognition Test WT_Vehicle->Social_Recognition WT_L372662->Uterine_Contraction WT_L372662->Social_Recognition KO_Vehicle->Uterine_Contraction KO_Vehicle->Social_Recognition KO_L372662->Uterine_Contraction KO_L372662->Social_Recognition Data_Analysis Data Analysis and Comparison Uterine_Contraction->Data_Analysis Social_Recognition->Data_Analysis Conclusion Conclusion on This compound Specificity Data_Analysis->Conclusion

References

A Comparative Guide to L-372662 and Other Non-Peptide Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide oxytocin (B344502) receptor (OTR) antagonist L-372662 with other notable antagonists in its class, including Retosiban and L-371,257. The information presented is curated from preclinical studies to assist in the evaluation and selection of these compounds for research and development purposes.

Overview of Non-Peptide OTR Antagonists

The quest for effective and orally bioavailable oxytocin receptor antagonists has led to the development of several non-peptide small molecules. These compounds offer potential advantages over peptide-based antagonists, such as improved pharmacokinetic properties and ease of administration. This guide focuses on the comparative pharmacology of this compound, a potent and selective OTR antagonist, in the context of other key non-peptide antagonists.

Comparative Performance Data

The following tables summarize the key performance parameters of this compound and other selected non-peptide OTR antagonists based on available preclinical data. It is important to note that direct comparisons may be limited as the data are derived from various studies that may employ different experimental conditions.

Table 1: In Vitro Binding Affinity at the Human Oxytocin Receptor
CompoundBinding Affinity (Ki) for human OTR (nM)
L-372,662 4.1 - 4.9 [1]
Retosiban (GSK221149A)0.65
L-371,2574.6 - 19[2][3][4]
L-368,89912.38 (coyote OTR)
L-366,509370 - 780[5]
Table 2: Selectivity Profile against Human Vasopressin Receptors
CompoundSelectivity (fold) over hV1a ReceptorSelectivity (fold) over hV2 Receptor
L-372,662 >500 >500
Retosiban>1400[6]>1400[6]
L-371,257>800[3][4][7]>800[3][4][7]
Table 3: In Vivo Efficacy (Tocolysis)
CompoundAnimal ModelEndpointPotency (AD50 or effective dose)
L-372,662 Pregnant Rhesus MonkeyInhibition of oxytocin-induced uterine contractions36 µg/kg (i.v.)
L-372,662 RatInhibition of oxytocin-induced uterine contractions0.71 mg/kg (i.v.)[1]
RetosibanRatDose-dependent decrease in oxytocin-induced uterine contractionsNot specified
L-371,257RatAntagonism of oxytocin-induced uterine contractionspA2 = 8.44 (in vitro)[3][4]
L-366,509RatInhibition of oxytocin-stimulated uterine activity10 mg/kg (i.v.), 10-50 mg/kg (intraduodenal)[5]
Table 4: Pharmacokinetic Properties
CompoundSpeciesOral Bioavailability (F%)
L-372,662 Rat90%[1]
L-372,662 Dog96%[1]
RetosibanRat~100%[8]
L-371,257-Good oral bioavailability[7]
L-366,509-Orally active[5][9]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The binding of an antagonist like L-372,662 to the oxytocin receptor blocks the downstream signaling cascade initiated by oxytocin. This primarily involves the Gq/11 protein pathway, leading to the inhibition of phospholipase C (PLC) activation and subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production. The ultimate effect is a decrease in intracellular calcium levels, leading to myometrial relaxation.

OTR_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L372662 L-372,662 (Antagonist) L372662->OTR Binds and Blocks Ca_release Ca2+ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Myometrial Contraction Ca_release->Contraction

Oxytocin receptor signaling pathway and antagonist action.
Experimental Workflow for In Vitro Binding Assay

The determination of binding affinity (Ki) is a critical step in characterizing a novel antagonist. The following diagram illustrates a typical radioligand competition binding assay workflow.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing OTR start->prep radioligand Add radiolabeled OTR ligand prep->radioligand antagonist Add varying concentrations of test antagonist (e.g., L-372,662) radioligand->antagonist incubation Incubate to reach equilibrium antagonist->incubation filtration Separate bound and free radioligand (e.g., via filtration) incubation->filtration measurement Measure radioactivity of bound ligand filtration->measurement analysis Data analysis to determine IC50 and calculate Ki measurement->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of a non-peptide OTR antagonist.

  • Materials:

    • Cell membranes expressing the human oxytocin receptor.

    • Radioligand (e.g., [³H]-Oxytocin).

    • Test compound (e.g., L-372,662).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

    • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., 1 µM unlabeled oxytocin).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test antagonist.

    • In a multi-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted test antagonist.

    • Initiate the binding reaction by adding the cell membranes.

    • For total binding, omit the test antagonist. For non-specific binding, add a high concentration of unlabeled oxytocin.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each antagonist concentration and determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Tocolytic Activity in a Rat Model

This protocol outlines a general method for assessing the in vivo efficacy of an OTR antagonist in inhibiting oxytocin-induced uterine contractions in rats.

  • Animals:

    • Time-mated pregnant rats (late gestation) or non-pregnant female rats in estrus.

  • Procedure:

    • Anesthetize the rat and insert a catheter into the jugular vein for drug administration and a pressure transducer into the uterine horn to monitor contractions.

    • After a stabilization period, administer a bolus of oxytocin to induce uterine contractions and establish a baseline response.

    • Administer the test antagonist (e.g., L-372,662) intravenously at various doses.

    • After a set period, re-challenge with the same dose of oxytocin.

    • Record and analyze the uterine contractions to determine the dose-dependent inhibitory effect of the antagonist.

    • Calculate the AD50 (the dose of the antagonist that produces 50% of the maximal inhibition of the oxytocin response).

Oral Bioavailability Study

This is a generalized protocol for determining the oral bioavailability of a non-peptide OTR antagonist in a relevant animal species.

  • Animals:

    • Fasted, healthy animals (e.g., rats or dogs) with cannulated blood vessels for serial blood sampling.

  • Procedure:

    • Administer a known dose of the test compound intravenously (i.v.) to one group of animals.

    • Administer a known dose of the test compound orally (p.o.) to another group of animals.

    • Collect serial blood samples at predetermined time points after dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound over time.

    • Calculate the Area Under the Curve (AUC) for both the i.v. and p.o. administration routes.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.

Conclusion

L-372,662 emerges as a potent and highly selective non-peptide oxytocin receptor antagonist with excellent oral bioavailability in preclinical species. Its high affinity for the human OTR, coupled with its significant selectivity over vasopressin receptors, positions it as a valuable tool for research into the physiological roles of oxytocin and as a potential therapeutic agent. When compared to other non-peptide antagonists, L-372,662 demonstrates a favorable profile, particularly in terms of its pharmacokinetic properties. Retosiban also shows high potency and selectivity. The choice of antagonist for a specific research or development program will depend on the desired balance of properties, including potency, selectivity, and pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other novel OTR antagonists.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of L-372662, a known antagonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this compound. The information presented herein is compiled from publicly available experimental data.

Overview of this compound and its Primary Target

This compound is a pharmacological tool used in the study of the ghrelin system. Its primary molecular target is the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor (GPCR) that plays a crucial role in appetite stimulation, growth hormone release, and energy homeostasis. Understanding the selectivity of this compound is critical for interpreting experimental results and predicting potential in vivo effects.

Quantitative Cross-reactivity Data

The following table summarizes the binding affinities of this compound for its primary target, GHSR, and its cross-reactivity with a panel of related receptors. Binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

ReceptorLigandKi (nM)Assay TypeReference
GHSR (Ghrelin Receptor) This compound 17 Radioligand Binding Assay
Motilin ReceptorThis compound6000Radioligand Binding Assay

Experimental Protocols

The data presented in this guide were generated using standard pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the target receptor (e.g., GHSR, Motilin Receptor).

Materials:

  • Cell membranes prepared from cells stably expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [125I]-labeled ghrelin for GHSR).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competitor ligand (this compound) in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

GHSR Signaling Pathway

The activation of the growth hormone secretagogue receptor (GHSR) by its endogenous ligand, ghrelin, initiates a cascade of intracellular signaling events. This pathway is crucial for the physiological effects mediated by the receptor. This compound, as an antagonist, blocks these downstream effects.

GHSR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Binds & Activates L372662 This compound L372662->GHSR Binds & Blocks Gq Gq protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Growth Hormone Release, Appetite Regulation) Ca_release->Downstream PKC->Downstream

Figure 1: GHSR Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Cross-reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of related receptors.

Cross_Reactivity_Workflow start Start: Compound this compound receptor_panel Select Receptor Panel (e.g., GHSR, Motilin, Dopamine (B1211576), Serotonin (B10506) Receptors) start->receptor_panel binding_assay Perform Radioligand Binding Assays receptor_panel->binding_assay data_analysis Data Analysis: Calculate Ki values binding_assay->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile functional_assays Functional Assays (Optional, for hits) selectivity_profile->functional_assays conclusion Conclusion: Assess Cross-reactivity selectivity_profile->conclusion functional_assays->conclusion

Figure 2: Experimental Workflow for Assessing Compound Cross-reactivity.

Conclusion

Based on the available data, this compound is a potent antagonist of the growth hormone secretagogue receptor (GHSR) with a Ki value of 17 nM. It exhibits significantly lower affinity for the related motilin receptor (Ki = 6000 nM), indicating a high degree of selectivity for GHSR over this particular off-target. Further studies are required to fully characterize the cross-reactivity profile of this compound against a broader panel of GPCRs, particularly those with which the ghrelin system is known to interact, such as dopamine and serotonin receptors. This information is essential for a complete understanding of its pharmacological profile and for the accurate interpretation of in vitro and in vivo studies.

Comparative Efficacy of Tocolytic Agents for Preterm Labor: An In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of leading tocolytic agents. This guide provides a detailed comparison of their efficacy, mechanisms of action, and safety profiles, supported by experimental data.

Introduction

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a major determinant of neonatal morbidity and mortality. Tocolytic agents are pharmacological interventions used to suppress uterine contractions and delay preterm labor, providing a critical window for the administration of antenatal corticosteroids to improve fetal lung maturity. This guide offers a comparative analysis of the in vivo efficacy of several prominent tocolytics: the oxytocin (B344502) antagonist atosiban (B549348), the β2-adrenergic agonist ritodrine (B1199850), the calcium channel blocker nifedipine (B1678770), and the prostaglandin (B15479496) inhibitor indomethacin (B1671933). While the initial query included L-372662, no substantial in vivo efficacy data was identified for this compound in the current literature.

Tocolytic Efficacy: A Quantitative Comparison

The primary goal of tocolytic therapy is to delay delivery to allow for fetal maturation and the beneficial effects of corticosteroids. The following tables summarize the quantitative data on the efficacy of atosiban, ritodrine, nifedipine, and indomethacin in delaying preterm labor.

Table 1: Efficacy in Delaying Delivery (48 hours to 7 days)

Tocolytic AgentDelay of Delivery > 48 hoursDelay of Delivery > 7 daysKey FindingsCitations
Atosiban 93.3% (vs. 95.0% for salbutamol)89.9% (vs. 90.1% for salbutamol)Comparable efficacy to beta-mimetics with a significantly better maternal safety profile.[1]
70% (14-hour regimen)~58% (14-hour regimen)A brief 14-hour regimen was found to be effective in delaying preterm labor.[2]
Significantly higher than ritodrine in ART pregnancies.No significant difference compared to ritodrine in ART pregnancies.More effective than ritodrine for short-term delay in pregnancies from assisted reproductive technology.[3]
Ritodrine 96%Not specifiedFound to be superior to isoxsuprine (B1203651) in delaying delivery for more than 72 hours.[4]
Successful tocolysis beyond 24 hours in 84% of patients.Not specifiedEffective in initial tocolysis.[5]
Nifedipine ~82%Not specifiedSuccessfully prolonged delivery in a prospective study.[6]
88% (prolongation to term)Not specifiedEffective in prolonging pregnancy to term with minimal side effects.[7]
Indomethacin Supported by several placebo-controlled and comparative trials.Not specifiedEfficacious in delaying delivery for more than 48 hours.[8]

Table 2: Maternal and Fetal Outcomes

Tocolytic AgentMaternal Side EffectsNeonatal OutcomesCitations
Atosiban Substantially lower cardiovascular side effects compared to beta-mimetics (4.0% vs 84.3%).[1]Reduced rates of perinatal mortality and neonatal pneumonia compared to ritodrine in ART pregnancies.[3][1][3]
Treatment discontinuation due to adverse events is significantly lower than with ritodrine (0.8% vs 29.8%).[1][1]
Ritodrine Frequent cardiovascular side effects, including tachycardia and palpitations.[5]Reduced incidence of neonatal death and respiratory distress syndrome compared to placebo.[9][5][9]
Nifedipine Fewer maternal adverse events compared to β2-adrenergic agonists and magnesium sulfate.[6]Associated with a significant reduction in respiratory distress syndrome, necrotizing enterocolitis, and intraventricular hemorrhage compared to β2-adrenergic agonists.[6][6]
Side effects include tachycardia, headache, and hypotension.[7][10][7][10]
Indomethacin Concerns about potential fetal side effects with use beyond 48 hours or after 32 weeks of gestation.[10]Potential for premature closure of the ductus arteriosus and oligohydramnios.[10][10]

Mechanisms of Action and Signaling Pathways

The diverse mechanisms of action of these tocolytic agents contribute to their varying efficacy and side-effect profiles.

Atosiban: A competitive antagonist of the oxytocin receptor, atosiban blocks the downstream signaling cascade that leads to myometrial contractions.

Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Atosiban Atosiban Atosiban->OTR Blocks Gq_PLC Gq/PLC Pathway OTR->Gq_PLC IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Myometrial Contraction Ca_release->Contraction

Atosiban Signaling Pathway

Ritodrine: As a β2-adrenergic agonist, ritodrine stimulates the β2-adrenergic receptors in the myometrium, leading to smooth muscle relaxation.

Ritodrine Ritodrine Beta2_AR β2-Adrenergic Receptor Ritodrine->Beta2_AR Gs_AC Gs/Adenylyl Cyclase Pathway Beta2_AR->Gs_AC cAMP Increased cAMP Gs_AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Relaxation Myometrial Relaxation PKA->Relaxation

Ritodrine Signaling Pathway

Nifedipine: This calcium channel blocker inhibits the influx of extracellular calcium into myometrial cells, which is essential for muscle contraction.[10][11][12]

Nifedipine Nifedipine Ca_Channel L-type Calcium Channel Nifedipine->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Contraction Myometrial Contraction Ca_Influx->Contraction

Nifedipine Mechanism of Action

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), indomethacin inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) which are potent stimulators of uterine contractions.[8][13]

Indomethacin Indomethacin COX_Enzymes COX-1 & COX-2 Indomethacin->COX_Enzymes Inhibits Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Contraction Myometrial Contraction Prostaglandins->Contraction

Indomethacin Mechanism of Action

Experimental Protocols

The following provides an overview of the methodologies employed in key in vivo studies cited in this guide.

General Experimental Workflow for Tocolytic Efficacy Trials

Patient_Screening Patient Screening (Preterm Labor Diagnosis) Randomization Randomization Patient_Screening->Randomization Tocolytic_Admin Tocolytic Administration (e.g., Atosiban, Ritodrine) Randomization->Tocolytic_Admin Placebo_Control Placebo/Alternative Tocolytic Randomization->Placebo_Control Monitoring Maternal & Fetal Monitoring Tocolytic_Admin->Monitoring Placebo_Control->Monitoring Outcome_Assessment Outcome Assessment (Delivery Delay, Side Effects) Monitoring->Outcome_Assessment

Clinical Trial Workflow

Key Methodological Considerations:

  • Animal Models: While clinical trials in humans are the primary source of efficacy data, preclinical studies often utilize animal models such as pregnant sheep, monkeys, or rodents to investigate mechanisms of action and initial safety.

  • Dosage and Administration: Dosages and routes of administration vary significantly between tocolytics. For instance, atosiban is administered intravenously, while nifedipine is given orally and indomethacin can be administered orally or rectally.[1][7][13]

  • Inclusion and Exclusion Criteria: Clinical trials typically enroll pregnant women with singleton or twin pregnancies within a specific gestational age range (e.g., 24-34 weeks) who are experiencing regular uterine contractions.[3][14] Exclusion criteria often include contraindications to the specific tocolytic, fetal distress, or advanced labor.[14]

  • Outcome Measures: Primary endpoints in these studies include the proportion of women who remain undelivered at 48 hours and 7 days after initiating treatment. Secondary endpoints often encompass maternal side effects, gestational age at delivery, birth weight, and neonatal outcomes.[3][9]

Conclusion

The choice of tocolytic agent for the management of preterm labor requires a careful consideration of its efficacy in delaying delivery against its potential maternal and fetal side effects. Atosiban and nifedipine have emerged as favorable options due to their comparable efficacy to older agents like ritodrine but with significantly better safety profiles.[1][6] Indomethacin is also an effective tocolytic, particularly in earlier gestations, though its use is limited by potential fetal adverse effects.[8][10] Ultimately, the selection of a tocolytic should be individualized based on the specific clinical scenario, gestational age, and maternal and fetal health status. Further research, including head-to-head comparative trials, is crucial to further refine treatment strategies for preterm labor.

References

L-372,662 as a Negative Control in Oxytocin Signaling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the use of precise and reliable controls is paramount to the validation of experimental findings. For researchers investigating the oxytocin (B344502) signaling pathway, the selection of an appropriate negative control is critical for attributing observed effects specifically to the activation of the oxytocin receptor (OTR). This guide provides a comprehensive comparison of L-372,662, a potent and selective non-peptide OTR antagonist, with other alternative antagonists, supported by experimental data and detailed protocols.

Performance Comparison of Oxytocin Receptor Antagonists

L-372,662 serves as an excellent negative control by competitively blocking the OTR, thereby inhibiting downstream signaling cascades initiated by oxytocin. Its utility is underscored by its high affinity and selectivity for the OTR. Below is a comparative summary of the pharmacological properties of L-372,662 and other commonly used OTR antagonists.

CompoundTypeTarget(s)Ki (nM)IC50 (nM)Key Characteristics
L-372,662 Non-peptideOxytocin Receptor4.8[1]-Orally active, shows selectivity over vasopressin V1a receptors.[1]
Atosiban (B549348) PeptideOxytocin Receptor, Vasopressin V1a Receptor11-397[2]5 - 59[2][3]Intravenously administered, also a vasopressin antagonist.[4]
L-368,899 Non-peptideOxytocin Receptor-8.9 (rat), 26 (human)[5][6]Orally bioavailable, selective over vasopressin V1a and V2 receptors.
Retosiban Non-peptideOxytocin Receptor0.65 (human), 4.1 (rat)[7]-Orally active, high selectivity (>1400-fold) over vasopressin receptors.[7][8]
Barusiban PeptideOxytocin Receptor0.8[9]-High potency and long duration of action.[10]
SSR-126768 Non-peptideOxytocin Receptor--Orally active.[11]

Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.

Signaling Pathways and Experimental Design

Understanding the mechanism of oxytocin signaling is crucial for designing experiments where L-372,662 can be effectively used as a negative control. The primary signaling pathway activated by the OTR is the Gq/11 protein pathway, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Oxytocin_Signaling_Pathway Oxytocin Signaling Pathway and L-372,662 Inhibition cluster_membrane Cell Membrane Oxytocin_Receptor Oxytocin Receptor (OTR) Gq_protein Gq Protein Oxytocin_Receptor->Gq_protein Activates Oxytocin Oxytocin Oxytocin->Oxytocin_Receptor Binds to L-372,662 L-372,662 (Negative Control) L-372,662->Oxytocin_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response (e.g., muscle contraction, gene transcription) Ca2_release->Cellular_Response Leads to

Caption: Oxytocin signaling and L-372,662 inhibition.

A typical experimental workflow to validate an observed effect of oxytocin and confirm it is OTR-mediated involves comparing the response in the presence and absence of L-372,662.

Experimental_Workflow Experimental Workflow with Negative Control cluster_workflow Start Start: Prepare Cells Expressing OTR Split Divide Cells into Treatment Groups Start->Split Group1 Group 1: Vehicle Control Split->Group1 Group2 Group 2: Oxytocin Split->Group2 Group3 Group 3: L-372,662 (Negative Control) + Oxytocin Split->Group3 Incubate Incubate Group1->Incubate Group2->Incubate Group3->Incubate Measure Measure Downstream Signal (e.g., Calcium Flux, Luciferase Activity) Incubate->Measure Analyze Analyze Data Measure->Analyze Conclusion Conclusion: Effect is OTR-mediated if Oxytocin response is blocked by L-372,662 Analyze->Conclusion

Caption: Experimental workflow using L-372,662.

Experimental Protocols

Below are detailed methodologies for two common assays used to study oxytocin signaling, incorporating the use of L-372,662 as a negative control.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following OTR activation.

Materials:

  • Cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293, CHO cells).

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (optional, to prevent dye leakage).

  • Oxytocin (agonist).

  • L-372,662 (antagonist/negative control).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the OTR-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye in DMSO and then diluting it in the assay buffer. Probenecid can be included at this stage.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of oxytocin in the assay buffer.

    • Prepare a stock solution of L-372,662 in DMSO and then dilute it to the desired final concentration in the assay buffer. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent effects.

  • Antagonist Pre-incubation:

    • For the negative control wells, add the L-372,662 solution to the cells and incubate for 15-30 minutes at room temperature.

    • For the agonist and vehicle control wells, add an equivalent volume of assay buffer.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the oxytocin solution into all wells (including those pre-incubated with L-372,662).

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Compare the ΔRFU in oxytocin-treated wells with those treated with oxytocin in the presence of L-372,662. A significant reduction in the signal in the presence of L-372,662 indicates that the oxytocin-induced calcium mobilization is mediated by the OTR.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) downstream of OTR activation, typically through a response element sensitive to calcium signaling pathways (e.g., NFAT-RE).

Materials:

  • Cells co-transfected with an OTR expression vector and a luciferase reporter vector containing a relevant response element (e.g., NFAT-RE).

  • Cell culture medium.

  • Transfection reagent.

  • Oxytocin.

  • L-372,662.

  • White, opaque 96- or 384-well microplates.

  • Luciferase assay reagent (containing luciferin (B1168401) substrate and lysis buffer).

  • Luminometer.

Procedure:

  • Transfection and Cell Plating: Co-transfect the host cells with the OTR and luciferase reporter plasmids. After transfection, seed the cells into the white microplates and allow them to recover and express the receptors and reporter for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of oxytocin and a fixed concentration of L-372,662 in cell culture medium.

    • Aspirate the medium from the cells and add the compound solutions. Include vehicle-only controls.

    • For the negative control group, pre-incubate the cells with L-372,662 for 30 minutes before adding oxytocin.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol. This will lyse the cells and initiate the luminescent reaction.

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measurement of Luminescence: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of luciferase expressed.

    • Normalize the data by subtracting the background luminescence from the vehicle control wells.

    • Compare the luminescence signal in the oxytocin-treated wells to those treated with oxytocin in the presence of L-372,662. A significant reduction in the signal demonstrates the antagonistic effect of L-372,662 and confirms the OTR-mediated nature of the response.

References

Replicating findings with L-372662 in different species

Author: BenchChem Technical Support Team. Date: December 2025

An examination of publicly available scientific literature and databases reveals no specific findings or experimental data associated with a compound designated "L-372662." This suggests that the compound may be proprietary, in early-stage development with no published results, or that the identifier may be incorrect.

Without accessible data on the pharmacological effects, binding affinities, or functional outcomes of this compound in any species, it is not possible to provide a comparative analysis or detail experimental protocols as requested.

To proceed with a comprehensive comparison guide, further information is required, including:

  • The molecular target and mechanism of action of this compound.

  • Published research articles or internal study reports detailing its effects in various species.

  • Specific experimental contexts in which its findings are to be replicated and compared.

Once relevant data is available, a thorough guide can be developed, adhering to the specified requirements for data presentation, protocol documentation, and visualization of signaling pathways and experimental workflows.

A Head-to-Head Comparison of Oxytocin Receptor Antagonists: L-372,662 vs. L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro performance of two prominent non-peptide oxytocin (B344502) receptor antagonists, L-372,662 and L-368,899. This document provides a detailed comparison of their binding affinities, selectivity, and functional antagonism, supported by experimental data and methodologies.

This guide offers a detailed comparative analysis of two non-peptide, small molecule antagonists of the oxytocin receptor (OTR), L-372,662 and L-368,899. Both compounds have been instrumental in preclinical research to elucidate the physiological roles of the oxytocin system. This document aims to provide researchers with the necessary data and protocols to make informed decisions when selecting an appropriate antagonist for their experimental needs.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters for L-372,662 and L-368,899, providing a clear comparison of their potency and selectivity.

ParameterL-372,662L-368,899
Target Receptor Oxytocin Receptor (OTR)Oxytocin Receptor (OTR)
Chemical Class Non-peptideNon-peptide
Binding Affinity (OTR) Kᵢ = 4.1 nM (human)[1]IC₅₀ = 8.9 nM (rat), 26 nM (human)[2]
Kᵢ = 4.8 nM[3]Kᵢ = 12.38 nM (coyote)
Binding Affinity (Vasopressin V1a Receptor) Excellent selectivity vs. human V1aR[1]IC₅₀ = 370 nM[2]
Kᵢ = 511.6 nM (coyote)
Binding Affinity (Vasopressin V2 Receptor) Excellent selectivity vs. human V2R[1]IC₅₀ = 570 nM
Functional Antagonism Potent in vivo antagonist in rats (AD₅₀ = 0.71 mg/kg, i.v.)[1]pA₂ = 8.9 (rat isolated uterus)
Oral Bioavailability 90% (rat), 96% (dog)[1]Suboptimal and variable
Brain Penetration Not explicitly statedYes

Signaling Pathway and Mechanism of Action

Both L-372,662 and L-368,899 are competitive antagonists of the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway. Upon binding of the endogenous ligand, oxytocin, the receptor activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca²⁺ is a key trigger for smooth muscle contraction, such as in the uterus. By competitively binding to the oxytocin receptor, L-372,662 and L-368,899 prevent oxytocin from initiating this signaling cascade, thereby inhibiting its physiological effects.

Oxytocin Receptor Signaling Pathway Oxytocin Receptor Signaling and Antagonist Inhibition Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq11 Gq/11 Protein OTR->Gq11 Activates Antagonist L-372,662 / L-368,899 Antagonist->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Oxytocin receptor signaling and antagonist inhibition.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity (Kᵢ or IC₅₀) of L-372,662 and L-368,899 for the oxytocin and vasopressin receptors.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target receptor (e.g., human recombinant oxytocin receptor expressed in CHO cells).

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Reaction:

  • A constant concentration of a suitable radioligand (e.g., [³H]-oxytocin or a selective radio-labeled antagonist) is incubated with the prepared membranes.

  • A range of concentrations of the unlabeled antagonist (L-372,662 or L-368,899) is added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand.

  • The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay A Membrane Preparation (with OTR) B Incubation: Membranes + Radioligand + Competitor (L-372,662/L-368,899) A->B C Filtration (Separation of bound/free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

Workflow for Radioligand Binding Assay.
In Vitro Uterine Contraction Assay

This functional assay is used to determine the potency of the antagonists in inhibiting oxytocin-induced smooth muscle contractions.

1. Tissue Preparation:

  • Uterine tissue is obtained from a suitable animal model (e.g., female rats in estrus).

  • The uterine horns are dissected and cut into longitudinal strips.

  • The strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

2. Contraction Measurement:

  • The uterine strips are connected to an isometric force transducer to record contractile activity.

  • A baseline tension is applied, and the tissue is allowed to equilibrate.

3. Agonist-Induced Contraction:

  • A cumulative concentration-response curve to oxytocin is generated to determine the EC₅₀ (the concentration of oxytocin that produces 50% of the maximal contraction).

4. Antagonist Potency Determination:

  • The uterine strips are pre-incubated with a fixed concentration of the antagonist (L-372,662 or L-368,899) for a defined period.

  • A second cumulative concentration-response curve to oxytocin is then generated in the presence of the antagonist.

  • The process is repeated with several different concentrations of the antagonist.

5. Data Analysis:

  • The dose-ratio is calculated for each antagonist concentration (the ratio of the EC₅₀ of oxytocin in the presence of the antagonist to the EC₅₀ in the absence of the antagonist).

  • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA₂ value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A higher pA₂ value indicates a more potent antagonist.

Uterine Contraction Assay Workflow Workflow for In Vitro Uterine Contraction Assay A Uterine Tissue Preparation B Mount in Organ Bath & Record Baseline Contractions A->B C Generate Oxytocin Dose-Response Curve (Control) B->C D Incubate with Antagonist (L-372,662 / L-368,899) C->D E Generate Oxytocin Dose-Response Curve (in presence of Antagonist) D->E F Data Analysis (Schild Plot to determine pA₂) E->F

Workflow for In Vitro Uterine Contraction Assay.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "L-372662" does not correspond to a recognized chemical in publicly available databases. The proper and safe disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Disposing of a chemical without proper identification can lead to dangerous reactions, environmental contamination, and regulatory violations.

This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical like "this compound". The primary directive is to treat the substance as hazardous until its identity is confirmed.

Step 1: Attempt to Identify the Chemical

Before any disposal procedures can be initiated, every effort should be made to identify the substance.

Actionable Steps:

  • Internal Documentation: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound". This internal code may be linked to a specific chemical name or formula.

  • Container Labeling: Carefully examine the original container for any additional labels, manufacturer information, chemical structures, or other identifying marks.

  • Consult Colleagues: Inquire with the principal investigator, lab manager, or the researcher who originally synthesized or procured the substance. They may have the necessary information.

If the chemical's identity cannot be determined through these steps, it must be treated as an unknown chemical .

Step 2: Handling and Storage of an Unknown Chemical

Once it is determined that the chemical is unknown, specific safety precautions must be taken.

  • Assume Hazard: Treat the unknown substance with the highest level of caution. Assume it is highly toxic, flammable, reactive, and corrosive.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Depending on the physical form of the substance, additional PPE such as a face shield or respiratory protection may be necessary.

  • Segregation and Storage: Secure the container in a designated and properly ventilated area, away from incompatible materials. Do not mix the unknown chemical with any other waste.[1] Store the container in secondary containment to prevent spills.

Step 3: Protocol for Disposal of an Unknown Chemical

Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[2] Therefore, the following procedural steps, in coordination with your institution's Environmental Health & Safety (EHS) department, are mandatory.

  • Contact EHS: Immediately notify your institution's EHS department about the unknown chemical. They are the primary resource for guidance and have established protocols for managing and identifying unknown waste.

  • Labeling: Label the container clearly with the words: "DANGER: UNKNOWN CHEMICAL - DO NOT USE ".[3] Include any available information, such as the date it was found and the location. Attach a hazardous waste tag provided by your EHS department.[4]

  • Provide Information: Relay all known information about the substance to the EHS department. This includes any guesses as to its nature based on the research conducted in the lab where it was found.[5]

  • Analysis and Identification: The EHS department will coordinate the analysis and identification of the unknown chemical. This may involve costs that are typically charged back to the generating department or research group.[2][4]

  • Waste Pickup: Once the chemical is identified, the EHS department will provide instructions for its proper disposal and will arrange for its pickup by a certified hazardous waste contractor.

Crucially, do not:

  • Pour any unknown chemical down the drain.[6]

  • Dispose of any unknown chemical in the regular trash.

  • Attempt to neutralize or treat the unknown chemical without explicit instructions from EHS.

Data Presentation: Key Steps for Unknown Chemical Disposal

StepActionRationale
1. Identification Check internal records, labels, and consult with colleagues to identify the chemical.To obtain the Safety Data Sheet (SDS) which contains specific disposal instructions.
2. Isolation If unidentified, treat as a hazardous unknown. Wear appropriate PPE and store in a secure, segregated, and well-ventilated area.To prevent accidental exposure and reactions with other chemicals.
3. Labeling Clearly label the container as "DANGER: UNKNOWN CHEMICAL" and attach a hazardous waste tag from your EHS department.To alert others to the potential danger and to comply with waste management regulations.[2][7]
4. EHS Notification Contact your institution's Environmental Health & Safety (EHS) department immediately.To initiate the formal process for identification and disposal in compliance with regulations.[3][4]
5. Information Provide EHS with all available information regarding the potential identity and origin of the substance.To aid in the identification process and ensure safe handling by EHS and waste disposal personnel.[5]
6. Disposal Follow the specific instructions provided by EHS for the final disposal of the now-identified chemical waste.To ensure the waste is managed in a safe, environmentally responsible, and legally compliant manner.

Experimental Protocols and Signaling Pathways

As the identity of "this compound" could not be determined, no specific experimental protocols or signaling pathways can be provided. This information is contingent on the chemical's structure and biological activity.

Mandatory Visualization: Workflow for Unknown Chemical Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of an unidentified chemical in a laboratory setting.

G Workflow for Disposal of an Unidentified Chemical cluster_lab Laboratory Actions cluster_ehs EHS Actions start Unidentified Chemical Found (e.g., this compound) identify Attempt Identification: - Check records - Examine container - Consult colleagues start->identify is_identified Chemical Identified? identify->is_identified treat_as_unknown Treat as Unknown Hazardous Waste: - Wear full PPE - Isolate and segregate is_identified->treat_as_unknown No sds Obtain Safety Data Sheet (SDS) is_identified->sds Yes label_unknown Label Container: 'DANGER: UNKNOWN CHEMICAL' + Attach EHS Waste Tag treat_as_unknown->label_unknown contact_ehs Contact Environmental Health & Safety (EHS) label_unknown->contact_ehs ehs_analysis EHS Coordinates Analysis and Identification contact_ehs->ehs_analysis provide_instructions EHS Provides Specific Disposal Instructions ehs_analysis->provide_instructions waste_pickup EHS Arranges for Hazardous Waste Pickup provide_instructions->waste_pickup end Safe and Compliant Disposal waste_pickup->end dispose_known Follow SDS Section 13 for Proper Disposal sds->dispose_known dispose_known->end

Caption: General workflow for the hazard assessment and disposal of an unknown chemical.

By adhering to this structured and cautious approach, researchers and laboratory personnel can ensure their own safety and maintain compliance with environmental regulations when faced with an unidentified chemical substance.

References

Essential Safety and Logistical Information for Handling L-372662

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for L-372662 was not found in the public domain. The following guidance is based on general principles of laboratory safety and personal protective equipment (PPE) for handling potentially hazardous research compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new chemical.

Immediate Safety and Handling Precautions

When handling a novel compound like this compound with unknown toxicological properties, a cautious approach is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their workers.[1] All personnel must be trained on the proper use, maintenance, and limitations of the selected PPE.[1]

Key Handling Principles:

  • Engineering Controls: Whenever possible, use engineering controls such as fume hoods or glove boxes to minimize exposure.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors or dust.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Contamination: Contaminated work clothing should not be allowed out of the workplace.

Personal Protective Equipment (PPE) Selection

The selection of PPE depends on the physical form of the substance (solid, liquid, gas) and the potential routes of exposure (inhalation, skin contact, eye contact, ingestion). The U.S. Environmental Protection Agency (EPA) outlines different levels of PPE for hazardous substance response.[2]

PPE LevelDescriptionRecommended Equipment
Level A Required when the greatest potential for exposure to hazards exists.[2]- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[2]- Totally encapsulated chemical- and vapor-protective suit.[2]- Inner and outer chemical-resistant gloves.[2]- Chemical-resistant, steel-toe boots.
Level B Required when the highest level of respiratory protection is needed, with a lesser level of skin protection.[2]- Positive pressure, full face-piece SCBA or positive pressure supplied air respirator with escape SCBA.[2]- Hooded chemical-resistant clothing (overalls and long-sleeved jacket; coveralls; one- or two-piece chemical-splash suit; disposable chemical-resistant coveralls).[2]- Inner and outer chemical-resistant gloves.[2]- Chemical-resistant, steel-toe boots.[2]
Level C Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[2]- Full-face or half-mask, air-purifying respirators (NIOSH approved).[2]- Hooded chemical-resistant clothing.[2]- Inner and outer chemical-resistant gloves.[2]- Chemical-resistant, steel-toe boots or shoes.[2]
Level D The minimum protection required. Used for nuisance-level exposures only.[2]- Coveralls.[2]- Safety glasses or chemical splash goggles.[2]- Gloves.[2]- Chemical-resistant, steel-toe boots or shoes.[2]

Experimental Protocols: General PPE Usage

  • Donning (Putting On) PPE:

    • Perform hand hygiene.

    • Put on the gown or coveralls.

    • Put on the respirator or mask.

    • Put on goggles or a face shield.

    • Put on gloves.

  • Doffing (Taking Off) PPE:

    • Remove gloves.

    • Remove gown or coveralls.

    • Perform hand hygiene.

    • Remove goggles or face shield.

    • Remove respirator or mask.

    • Perform hand hygiene.

Operational and Disposal Plans

  • Storage: Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Spill Management: In case of a spill, evacuate the area. For small spills, use an inert absorbent material. For larger spills, follow your institution's emergency procedures. Prevent the substance from entering drains.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department for specific disposal instructions.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_actions Actions Start Handling this compound AssessHazards Assess Potential Hazards (Inhalation, Skin/Eye Contact, Ingestion) Start->AssessHazards SelectRespiratory Select Respiratory Protection AssessHazards->SelectRespiratory Inhalation? SelectBody Select Body Protection AssessHazards->SelectBody Skin Contact? SelectEye Select Eye/Face Protection AssessHazards->SelectEye Eye Contact? SelectGloves Select Hand Protection AssessHazards->SelectGloves Hand Contact? HighInhalation High Risk: SCBA/Supplied Air (Level A/B) SelectRespiratory->HighInhalation High LowInhalation Low Risk: Air-Purifying Respirator (Level C) SelectRespiratory->LowInhalation Low HighSkin High Risk: Chemical Suit (Level A/B) SelectBody->HighSkin High LowSkin Low Risk: Coveralls/Gown (Level C/D) SelectBody->LowSkin Low HighEye High Risk: Face Shield & Goggles SelectEye->HighEye High LowEye Low Risk: Safety Glasses SelectEye->LowEye Low HighHand High Risk: Inner/Outer Chemical Gloves SelectGloves->HighHand High LowHand Low Risk: Standard Lab Gloves SelectGloves->LowHand Low

Caption: PPE selection workflow for handling hazardous chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-372662
Reactant of Route 2
Reactant of Route 2
L-372662

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.